Product packaging for Quinupristin mesylate(Cat. No.:)

Quinupristin mesylate

Cat. No.: B8054955
M. Wt: 1118.3 g/mol
InChI Key: ZNQOUMVWYLNQRW-FDQSXSIVSA-N
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Description

Quinupristin mesylate is a useful research compound. Its molecular formula is C54H71N9O13S2 and its molecular weight is 1118.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H71N9O13S2 B8054955 Quinupristin mesylate

Properties

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S,22S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H67N9O10S.CH4O3S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-5(2,3)4/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);1H3,(H,2,3,4)/t31-,35+,37-,38+,39+,40+,43-,44+,45+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQOUMVWYLNQRW-FDQSXSIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H71N9O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1118.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Quinupristin Mesylate on the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which quinupristin mesylate, a streptogramin B antibiotic, inhibits bacterial protein synthesis through its interaction with the 50S ribosomal subunit. The document details the synergistic action with dalfopristin (a streptogramin A antibiotic), their binding sites, the conformational changes induced in the ribosome, and the resulting effects on peptide chain elongation. This guide also includes a compilation of quantitative data and detailed experimental protocols for key assays used to elucidate this mechanism.

Core Mechanism of Action: A Synergistic Inhibition of Protein Synthesis

Quinupristin and dalfopristin act in a synergistic manner to inhibit bacterial protein synthesis, transforming their individual bacteriostatic activities into a potent bactericidal effect.[1][2] Dalfopristin initiates the inhibitory process by binding to the 23S rRNA within the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This binding induces a conformational change in the ribosome that significantly enhances the binding affinity of quinupristin, by a factor of approximately 100.[2][3]

Quinupristin then binds to a nearby site in the nascent polypeptide exit tunnel of the 50S subunit.[4] This dual-binding event effectively blocks two key stages of protein synthesis: dalfopristin inhibits the early phase of peptide bond formation, while quinupristin obstructs the late phase by preventing the elongation of the polypeptide chain and causing the premature release of incomplete peptides.[3][5]

Binding Sites on the 50S Ribosomal Subunit

Crystallographic studies have revealed the precise binding locations of both streptogramin components on the 50S ribosomal subunit.[4]

  • Dalfopristin: Binds to the A- and P-sites of the peptidyl transferase center.

  • Quinupristin: Binds within the ribosomal exit tunnel, in close proximity to the dalfopristin binding site.

The synergistic interaction is mediated by their shared contact with nucleotide A2062 of the 23S rRNA.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of quinupristin and its synergy with dalfopristin.

Table 1: Binding Affinity of Quinupristin to the 70S Ribosome
ConditionAssociation Constant (Ka) (M-1)Reference
Quinupristin alone3.5 x 107[6]
Quinupristin + Dalfopristin69 x 107[6]
Table 2: Minimum Inhibitory Concentrations (MICs) of Quinupristin/Dalfopristin
Bacterial SpeciesResistance ProfileMIC Range (μg/mL)MIC90 (μg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible-≤1-
Staphylococcus aureusMethicillin-Resistant-≤1-
Streptococcus pneumoniae--≤1-
Enterococcus faeciumVancomycin-Resistant-1.0-

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of quinupristin with the 50S ribosomal subunit.

Purification of 50S Ribosomal Subunits

A robust protocol for obtaining high-quality 50S ribosomal subunits is crucial for structural and biochemical studies. The following is a generalized protocol based on methods for purifying bacterial ribosomes.[1][7][8]

Objective: To isolate pure and active 50S ribosomal subunits from bacterial cells.

Materials:

  • Bacterial cell paste (e.g., Deinococcus radiodurans or Escherichia coli)

  • Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol)

  • Sucrose solutions (10%, 30%, 40% w/v) in an appropriate buffer

  • Ultracentrifuge and rotors (e.g., Beckman Ti 45, SW 32 Ti)

  • Spectrophotometer

Procedure:

  • Cell Lysis: Resuspend bacterial cell paste in ice-cold Lysis Buffer and lyse the cells using a French press or sonication.

  • Clarification: Centrifuge the lysate at low speed (e.g., 30,000 x g) for 30 minutes to remove cell debris.

  • Crude Ribosome Pelleting: Layer the supernatant over a sucrose cushion (e.g., 30% sucrose in Lysis Buffer) and ultracentrifuge at high speed (e.g., 100,000 x g) for 16-18 hours to pellet the ribosomes.

  • Subunit Dissociation: Resuspend the crude ribosome pellet in a low-magnesium buffer (e.g., Lysis Buffer with 1 mM Mg(OAc)2) to dissociate the 70S ribosomes into 30S and 50S subunits.

  • Sucrose Gradient Centrifugation: Layer the dissociated ribosomes onto a 10-40% sucrose density gradient and ultracentrifuge (e.g., at 100,000 x g for 16 hours).

  • Fractionation and Analysis: Fractionate the gradient and monitor the absorbance at 260 nm to identify the peaks corresponding to the 30S and 50S subunits.

  • Pooling and Concentration: Pool the fractions containing the 50S subunits and concentrate them by ultracentrifugation.

  • Storage: Resuspend the purified 50S subunits in a suitable storage buffer and store at -80°C.

Fluorescence Spectroscopy Binding Assay

This assay measures the binding of quinupristin to the ribosome by detecting changes in its intrinsic fluorescence upon complex formation.[6][9][10][11]

Objective: To determine the association constant (Ka) of quinupristin for the ribosome.

Materials:

  • Purified 70S ribosomes or 50S subunits

  • This compound

  • Dalfopristin (for synergy studies)

  • Binding Buffer (e.g., 20 mM HEPES-KOH pH 7.6, 50 mM KCl, 10 mM Mg(OAc)2)

  • Fluorometer

Procedure:

  • Sample Preparation: Dilute the purified ribosomes to a known concentration in the Binding Buffer. Prepare a stock solution of quinupristin and, if applicable, dalfopristin.

  • Titration: In a fluorescence cuvette, add a fixed concentration of ribosomes. Sequentially add increasing concentrations of quinupristin to the cuvette.

  • Fluorescence Measurement: After each addition of quinupristin, allow the system to equilibrate and then measure the fluorescence intensity at the appropriate excitation and emission wavelengths for quinupristin (e.g., excitation ~350 nm, emission ~480 nm).

  • Data Analysis: Plot the change in fluorescence intensity as a function of the quinupristin concentration. Fit the data to a suitable binding isotherm (e.g., a single-site binding model) to calculate the association constant (Ka).

  • Synergy Assessment: Repeat the titration in the presence of a saturating concentration of dalfopristin to determine the effect on quinupristin's binding affinity.

X-ray Crystallography of the 50S-Quinupristin-Dalfopristin Complex

This technique provides high-resolution structural information about the binding of quinupristin and dalfopristin to the 50S ribosomal subunit.[4][12][13][14][15]

Objective: To determine the three-dimensional structure of the 50S subunit in complex with quinupristin and dalfopristin.

Materials:

  • Highly purified and concentrated 50S ribosomal subunits

  • This compound and dalfopristin

  • Crystallization screening solutions

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Complex Formation: Incubate the purified 50S subunits with an excess of quinupristin and dalfopristin to ensure saturation of the binding sites.

  • Crystallization: Set up crystallization trials using vapor diffusion (hanging or sitting drop) by mixing the complex with a variety of crystallization screening solutions.

  • Crystal Optimization: Optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain large, well-diffracting crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement, using a known 50S subunit structure as a search model.

  • Model Building and Refinement: Build the atomic models for quinupristin, dalfopristin, and the surrounding ribosomal components into the electron density map and refine the structure.

Cryo-Electron Microscopy (Cryo-EM) Single-Particle Analysis

Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes like the ribosome in a near-native state.[16][17][18][19][20]

Objective: To obtain a high-resolution 3D reconstruction of the 50S subunit in complex with quinupristin.

Materials:

  • Purified 50S ribosomal subunits in complex with quinupristin

  • Cryo-EM grid preparation supplies (grids, vitrification device)

  • Transmission Electron Microscope (TEM) with a direct electron detector

  • Image processing software (e.g., RELION, cryoSPARC)

Procedure:

  • Grid Preparation: Apply a small volume of the 50S-quinupristin complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.

  • Data Acquisition: Collect a large dataset of images (micrographs) of the vitrified particles using a high-end TEM.

  • Image Processing:

    • Particle Picking: Computationally identify individual ribosomal particle images from the micrographs.

    • 2D Classification: Classify the particle images into different views to assess sample quality and heterogeneity.

    • Ab-initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.

    • 3D Classification and Refinement: Iteratively classify the particles into different conformational states and refine the 3D reconstructions to high resolution.

  • Model Building and Analysis: Build an atomic model into the final cryo-EM density map and analyze the interactions between quinupristin and the ribosome.

Toeprinting Assay

This biochemical assay is used to map the precise location of ribosome stalling on an mRNA template induced by an antibiotic.[21][22][23][24][25]

Objective: To identify the specific codon at which quinupristin stalls the ribosome during translation.

Materials:

  • In vitro transcription/translation system (e.g., PURE system)

  • DNA template encoding a specific mRNA

  • Radioactively or fluorescently labeled DNA primer complementary to the 3' end of the mRNA

  • Reverse transcriptase

  • This compound

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • In Vitro Translation: Set up an in vitro translation reaction containing the DNA template, the transcription/translation machinery, and the labeled primer.

  • Antibiotic Addition: Add quinupristin to the reaction to induce ribosome stalling. A control reaction without the antibiotic should be run in parallel.

  • Primer Extension: Initiate reverse transcription. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will be blocked.

  • Analysis of cDNA Products: Denature the reaction products and separate them by size on a sequencing gel alongside a sequencing ladder generated from the same DNA template.

  • Stall Site Identification: The presence of a specific band in the quinupristin-treated lane that is absent or reduced in the control lane indicates the position of the ribosome stall site. The precise codon can be determined by comparing the position of the "toeprint" band to the sequencing ladder.

Visualizations

Synergistic Mechanism of Action

Synergistic_Mechanism Dalfopristin Dalfopristin Ribosome_Dalf 50S-Dalfopristin Complex (Conformationally Altered) Dalfopristin->Ribosome_Dalf Binds to PTC Ribosome_Free 50S Ribosomal Subunit Ribosome_QD 50S-Dalfopristin-Quinupristin Ternary Complex Ribosome_Dalf->Ribosome_QD Enhances Quinupristin Binding (~100x) Quinupristin Quinupristin Quinupristin->Ribosome_QD Binds to Exit Tunnel Inhibition Inhibition Ribosome_QD->Inhibition Blocks Peptide Elongation & Causes Premature Release Protein_Synthesis Protein Synthesis

Caption: Synergistic inhibition of protein synthesis by dalfopristin and quinupristin.

Experimental Workflow for Ribosome Binding Assay

Binding_Assay_Workflow Start Start Prepare_Samples Prepare Purified Ribosomes and Quinupristin Solution Start->Prepare_Samples Titrate Titrate Ribosomes with Increasing [Quinupristin] Prepare_Samples->Titrate Measure_Fluorescence Measure Fluorescence Intensity Titrate->Measure_Fluorescence Plot_Data Plot ΔFluorescence vs. [Quinupristin] Measure_Fluorescence->Plot_Data Calculate_Ka Calculate Association Constant (Ka) Plot_Data->Calculate_Ka End End Calculate_Ka->End

Caption: Workflow for a fluorescence-based ribosome binding assay.

Logical Relationship in Synergistic Binding

Synergistic_Logic Dalfopristin_Binding Dalfopristin Binds to PTC Conformational_Change Conformational Change in 50S Subunit Dalfopristin_Binding->Conformational_Change Induces Quinupristin_Binding_Enhanced Quinupristin Binding Affinity Increased Conformational_Change->Quinupristin_Binding_Enhanced Leads to Stable_Ternary_Complex Formation of Stable Ternary Complex Quinupristin_Binding_Enhanced->Stable_Ternary_Complex Facilitates

Caption: Logical flow of the synergistic binding of dalfopristin and quinupristin.

References

An In-depth Technical Guide to the Discovery and Synthesis of Quinupristin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinupristin mesylate is a pivotal semi-synthetic streptogramin B antibiotic. In combination with dalfopristin, it forms a potent therapeutic agent, Synercid®, effective against a range of multidrug-resistant Gram-positive bacteria. This guide provides a comprehensive overview of the discovery of its natural precursor, pristinamycin IA, the fermentation and purification processes, the chemical synthesis of quinupristin and its mesylate salt, and its mechanism of action. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for professionals in the field of drug discovery and development.

Discovery of the Natural Precursor: Pristinamycin IA

Quinupristin is a semi-synthetic derivative of pristinamycin IA, a naturally occurring antibiotic.[1]

Producing Organism

Pristinamycin IA is a component of the pristinamycin complex produced by the bacterium Streptomyces pristinaespiralis.[2][3] This actinomycete was first identified as the source of this potent antibiotic, paving the way for its therapeutic development.

Initial Isolation and Characterization

The initial discovery and isolation of pristinamycin from S. pristinaespiralis fermentation broths involved classical methods of solvent extraction and purification. Early processes involved acidifying the culture filtrate, followed by extraction with organic solvents like dichloroethane, and subsequent concentration and precipitation.[3] The crude extract was then purified using techniques such as chromatography.[3] The pristinamycin complex was found to be a mixture of two synergistic components: pristinamycin I (a group B streptogramin) and pristinamycin II (a group A streptogramin).[2] Quinupristin is derived from pristinamycin IA.[1]

Fermentation and Purification of Pristinamycin IA

The production of pristinamycin IA, the starting material for quinupristin synthesis, is achieved through fermentation of Streptomyces pristinaespiralis. Optimization of fermentation conditions and efficient purification are critical for maximizing the yield of this key precursor.

Fermentation Protocol for Streptomyces pristinaespiralis

Objective: To cultivate S. pristinaespiralis for the production of pristinamycin.

Materials:

  • Streptomyces pristinaespiralis strain (e.g., NRRL 2958)[3]

  • Seed medium[2]

  • Fermentation medium[2][3]

  • Shake flasks (250 mL)[2]

  • Fermenter (e.g., 170 L or larger)[3]

  • Rotary shaker[2]

Procedure:

  • Seed Culture Preparation: Inoculate 25 mL of seed medium in a 250 mL flask with a spore suspension of S. pristinaespiralis. Incubate at 27°C on a rotary shaker at 240 rpm for 40-44 hours.[2]

  • Inoculation of Fermenter: Use the seed culture to inoculate the production-scale fermenter containing the sterile fermentation medium. The inoculation volume is typically a fraction of the total fermenter volume.[2]

  • Fermentation Conditions: Maintain the fermentation under aerobic conditions at a temperature of 26-27°C and a pH between 6.0 and 7.8.[3] Aeration is provided at a rate of 0.3 to 2.0 liters of air per liter of broth per minute.[3]

  • Monitoring: Monitor the fermentation for parameters such as pH, dissolved oxygen, and pristinamycin production. The production of the antibiotic typically occurs between the 18th and 24th hours of culture.[3]

  • Harvesting: Terminate the fermentation when the desired pristinamycin titer is reached, typically after 24 hours or more.[3]

Purification Protocol for Pristinamycin IA

Objective: To isolate and purify pristinamycin IA from the fermentation broth.

Materials:

  • Fermentation broth containing pristinamycin

  • Hydrochloric acid (6 N)[3]

  • Sodium hydroxide solution[3]

  • Dichloroethane[3]

  • Petroleum ether[3]

  • Filtration apparatus

  • Extraction vessel

  • Rotary evaporator

  • Chromatography columns and resin[3]

Procedure:

  • Acidification and Filtration: Adjust the pH of the fermentation broth to approximately 3 with 6 N hydrochloric acid. Add a filter aid and filter the mixture to separate the mycelia from the filtrate.[3]

  • Neutralization and Extraction: Neutralize the filtrate to a pH of about 7 with a sodium hydroxide solution. Extract the pristinamycin from the neutralized filtrate using dichloroethane in a counter-current extraction setup.[3]

  • Concentration and Precipitation: Concentrate the organic extract under reduced pressure. Precipitate the crude pristinamycin by adding a poor solvent such as petroleum ether.[3]

  • Chromatographic Purification: Dissolve the crude product and purify it using column chromatography to separate pristinamycin IA from other components of the complex.[3]

Quantitative Data for Fermentation and Purification
ParameterValueReference
Fermentation Yield
Shake Flask (immobilized cells)213 mg/L[4]
170 L Fermenter35 g purified product from 420 L broth[3]
Purification
Extraction Recovery~50%[5]

Chemical Synthesis of this compound

Quinupristin is a semi-synthetic antibiotic derived from the natural product pristinamycin IA. The synthesis involves a chemical modification of the precursor followed by the formation of the mesylate salt to improve its pharmaceutical properties.

Synthesis of Quinupristin from Pristinamycin IA

The conversion of pristinamycin IA to quinupristin is achieved through a Mannich condensation reaction followed by an elimination step. This modification introduces an exocyclic methylene group alpha to the ketone of the 4-piperidinone ring within the pristinamycin IA structure.[6]

Experimental Protocol: Detailed, publicly available experimental protocols for this specific industrial synthesis are scarce. The following is a generalized representation based on the known chemical transformation.

Objective: To synthesize quinupristin from pristinamycin IA.

Materials:

  • Pristinamycin IA

  • Formaldehyde source (e.g., paraformaldehyde)

  • Secondary amine (e.g., diethylamine)

  • Appropriate solvent system

  • Reagents for elimination step

Procedure:

  • Mannich Reaction: Dissolve pristinamycin IA in a suitable solvent. Add the formaldehyde source and the secondary amine. The reaction is typically carried out under controlled temperature and pH to facilitate the aminomethylation at the desired position.

  • Quaternization and Elimination: The resulting Mannich base is then quaternized, for example, by reaction with methyl iodide. Subsequent treatment with a base promotes an elimination reaction, leading to the formation of the exocyclic double bond characteristic of quinupristin.

  • Purification: The crude quinupristin is purified using chromatographic techniques to remove unreacted starting materials and byproducts.

Synthesis of this compound

The final step in the preparation of the active pharmaceutical ingredient is the formation of the mesylate salt. This is typically done to improve the solubility and stability of the drug for intravenous administration.[7]

Experimental Protocol: Specific industrial protocols are proprietary. The following is a general procedure for salt formation.

Objective: To prepare the mesylate salt of quinupristin.

Materials:

  • Purified quinupristin base

  • Methanesulfonic acid

  • A suitable solvent (e.g., a polar aprotic solvent)

Procedure:

  • Dissolution: Dissolve the purified quinupristin base in an appropriate solvent.

  • Salt Formation: Add a stoichiometric amount of methanesulfonic acid to the solution, often with cooling to control the exothermic reaction.

  • Crystallization/Precipitation: The this compound salt will typically precipitate or crystallize out of the solution. The process may be aided by cooling or the addition of an anti-solvent.

  • Isolation and Drying: The solid this compound is collected by filtration, washed with a suitable solvent, and dried under vacuum to yield the final product.

Quantitative Data for Synthesis

Mechanism of Action

Quinupristin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It is a component of the streptogramin B class of antibiotics.[1]

Ribosomal Binding and Inhibition of Protein Synthesis

Quinupristin binds to the 50S ribosomal subunit of the bacterial ribosome.[8] Specifically, it binds to a site that overlaps with the binding site of macrolide antibiotics and blocks the exit tunnel through which nascent polypeptide chains emerge.[9] This blockage prevents the elongation of the polypeptide chain, leading to the premature release of incomplete and non-functional proteins.[9]

Quinupristin is used in combination with dalfopristin, a streptogramin A antibiotic, in a 30:70 ratio.[1] Dalfopristin also binds to the 50S ribosomal subunit, but at a different site. The binding of dalfopristin induces a conformational change in the ribosome that increases the binding affinity of quinupristin by approximately 100-fold.[1] This synergistic action results in a stable ternary complex of ribosome-dalfopristin-quinupristin, which effectively locks the ribosome in a non-productive state, leading to a bactericidal effect against many pathogens.

Visualizations

Experimental Workflow: From Fermentation to Purified Pristinamycin IA

G cluster_fermentation Fermentation cluster_purification Purification A Inoculation of S. pristinaespiralis B Seed Culture Growth (27°C, 240 rpm, 40-44h) A->B C Production Fermentation (26-27°C, pH 6.0-7.8) B->C D Harvesting of Broth C->D Transfer to Purification E Acidification & Filtration D->E F Neutralization & Solvent Extraction E->F G Concentration & Precipitation F->G H Column Chromatography G->H I Purified Pristinamycin IA H->I

Caption: Workflow for Pristinamycin IA production.

Synthetic Pathway: From Pristinamycin IA to this compound

G Pristinamycin_IA Pristinamycin IA Mannich_Reaction Mannich Condensation (+ Formaldehyde, Secondary Amine) Pristinamycin_IA->Mannich_Reaction Mannich_Base Intermediate Mannich Base Mannich_Reaction->Mannich_Base Elimination Quaternization & Elimination Mannich_Base->Elimination Quinupristin_Base Quinupristin (Base) Elimination->Quinupristin_Base Salt_Formation Salt Formation (+ Methanesulfonic Acid) Quinupristin_Base->Salt_Formation Quinupristin_Mesylate This compound Salt_Formation->Quinupristin_Mesylate

Caption: Synthesis of this compound.

Mechanism of Action: Ribosomal Inhibition

G Synergistic inhibition of protein synthesis cluster_ribosome Bacterial 50S Ribosome P_site P-site A_site A-site Exit_Tunnel Peptide Exit Tunnel Nascent_Peptide Growing Peptide Chain Dalfopristin Dalfopristin Dalfopristin->A_site Binds and induces conformational change Quinupristin Quinupristin Quinupristin->Exit_Tunnel Binds with high affinity, blocking the tunnel

Caption: Quinupristin/Dalfopristin ribosomal binding.

References

The Synergistic Core of Quinupristin-Dalfopristin: A Technical Guide to its Antimicrobial Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinupristin-dalfopristin, a combination of two semi-synthetic streptogramin antibiotics, represents a critical therapeutic option against challenging Gram-positive infections, including those caused by vancomycin-resistant Enterococcus faecium (VREF) and methicillin-resistant Staphylococcus aureus (MRSA). The enhanced efficacy of this combination lies in a remarkable synergistic mechanism at the heart of the bacterial ribosome. This guide provides an in-depth exploration of this synergy, detailing the molecular interactions, quantitative data, and the experimental protocols used to elucidate this powerful antimicrobial action.

The Molecular Basis of Synergy: A Dual Assault on Protein Synthesis

Quinupristin and dalfopristin, derived from pristinamycin IA and pristinamycin IIA respectively, are individually bacteriostatic. However, when combined in a 30:70 ratio, they become a potent bactericidal agent.[1][2] This synergy arises from their cooperative binding to the 50S subunit of the bacterial ribosome, the cellular machinery responsible for protein synthesis.[3][4]

Dalfopristin's Pioneering Role: Dalfopristin (a streptogramin A) initiates the synergistic interaction by binding to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit.[3][5] This binding event induces a critical conformational change in the ribosome. This alteration in the three-dimensional structure of the ribosome creates a high-affinity binding site for quinupristin.[2][5] In fact, the binding of dalfopristin enhances the affinity of quinupristin for its target by a factor of approximately 100.[2][6]

Quinupristin's Decisive Action: Quinupristin (a streptogramin B) binds to a nearby site in the ribosomal exit tunnel.[5] This binding physically obstructs the path of the elongating polypeptide chain.[5]

The combined action of dalfopristin and quinupristin results in a multi-pronged attack on protein synthesis:

  • Inhibition of Peptide Bond Formation: Dalfopristin's binding to the PTC directly interferes with the formation of peptide bonds, a crucial step in polypeptide chain elongation.[2]

  • Blockade of Polypeptide Elongation: Quinupristin's position in the exit tunnel prevents the nascent polypeptide chain from extending beyond a few amino acids.[2]

  • Premature Release of Incomplete Peptides: The stalled polypeptide chains are prematurely released from the ribosome.[2]

This concerted inhibition of both the early and late phases of protein synthesis leads to a rapid cessation of essential protein production, ultimately resulting in bacterial cell death.[3]

Synergy_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Conformational_Change Induces Conformational Change Peptidyl_Transferase_Center->Conformational_Change Ribosomal_Exit_Tunnel Ribosomal Exit Tunnel Dalfopristin Dalfopristin Dalfopristin->Peptidyl_Transferase_Center 1. Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Dalfopristin->Protein_Synthesis_Inhibition Inhibits early phase Quinupristin Quinupristin Quinupristin->Ribosomal_Exit_Tunnel 2. Binds to Quinupristin->Protein_Synthesis_Inhibition Inhibits late phase Bactericidal_Effect Bactericidal Effect Protein_Synthesis_Inhibition->Bactericidal_Effect Conformational_Change->Ribosomal_Exit_Tunnel Creates high-affinity binding site for Quinupristin Filter_Binding_Workflow Start Start Prepare_Ribosomes Prepare Ribosomes (70S or 50S) Start->Prepare_Ribosomes Radiolabel_Antibiotic Radiolabel Antibiotic (e.g., [3H]Quinupristin) Start->Radiolabel_Antibiotic Incubate Incubate Radiolabeled Antibiotic with Ribosomes (± unlabeled Dalfopristin) Prepare_Ribosomes->Incubate Radiolabel_Antibiotic->Incubate Filter Rapid Filtration through Nitrocellulose Membrane Incubate->Filter Wash Wash Filter to Remove Unbound Antibiotic Filter->Wash Quantify Quantify Radioactivity on Filter Wash->Quantify Analyze Data Analysis: Plot Binding Curve, Calculate Kd Quantify->Analyze End End Analyze->End Structural_Biology_Workflow cluster_xray X-ray Crystallography cluster_cryoem Cryo-Electron Microscopy Crystallization Co-crystallize 50S Subunit with Quinupristin-Dalfopristin Xray_Data X-ray Diffraction Data Collection Crystallization->Xray_Data Xray_Structure Structure Determination and Model Building Xray_Data->Xray_Structure Atomic_Model High-Resolution Atomic Model of the Complex Xray_Structure->Atomic_Model Vitrification Vitrify 50S Subunit Complex with Quinupristin-Dalfopristin CryoEM_Data Cryo-EM Image Data Collection Vitrification->CryoEM_Data CryoEM_Structure 3D Reconstruction and Model Building CryoEM_Data->CryoEM_Structure CryoEM_Structure->Atomic_Model Ribosome_Complex Prepare Ribosome-Antibiotic Complex Ribosome_Complex->Crystallization Ribosome_Complex->Vitrification

References

Navigating the Solubility of Quinupristin Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) like quinupristin mesylate is a cornerstone of successful formulation and application. This in-depth guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents, complete with experimental protocols and visual workflows to facilitate practical application.

This compound, a streptogramin antibiotic, is a critical component in combating various bacterial infections. Its efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility characteristics. This document collates available data on its solubility and provides a detailed methodology for its determination.

Quantitative Solubility Data

While specific quantitative solubility data for this compound remains limited in publicly accessible literature, qualitative assessments consistently categorize it as soluble in a range of common organic solvents and as having good solubility in water. The following table summarizes the available qualitative solubility information.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3][4][5][6]
EthanolSoluble[1][2][3][4][5]
MethanolSoluble[1][2][3][4][5]
Dimethylformamide (DMF)Soluble[1][2][3][4][5]
WaterGood water solubility[1][2][5]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8][9] This protocol outlines the key steps for determining the solubility of this compound.

Materials and Equipment:
  • This compound powder

  • Solvent of interest (e.g., DMSO, Ethanol, Water)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The exact amount of excess solid is not critical, but enough should be added to ensure that saturation is reached and that solid material remains at the end of the experiment.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[8]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

  • Data Analysis:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • The resulting value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental process and the compound's mechanism of action, the following diagrams have been generated using Graphviz.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Sedimentation or Centrifugation equil1->sep1 quant1 Filter supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze concentration (e.g., HPLC) quant2->quant3

Caption: Workflow for Shake-Flask Solubility Determination.

G General Mechanism of Action of Quinupristin cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Bacteriostatic/Bactericidal Effect protein_synthesis->cell_death Leads to quinupristin This compound quinupristin->ribosome Binds to

Caption: General Mechanism of Action of Quinupristin.

This guide provides a foundational understanding of this compound's solubility. For specific applications, it is always recommended to perform experimental verification of solubility under the precise conditions of your intended use.

References

In Vitro Spectrum of Activity of Quinupristin Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro spectrum of activity of Quinupristin, a streptogramin antibiotic. As Quinupristin is primarily used in a synergistic combination with Dalfopristin (30:70 ratio), this document will focus on the activity of the combined product, Quinupristin/Dalfopristin (Synercid®).

Mechanism of Action

Quinupristin and Dalfopristin are protein synthesis inhibitors that act synergistically to achieve bactericidal activity against susceptible organisms. While each component is individually bacteriostatic, their combination is potent and effective.[1][2] Dalfopristin, a streptogramin A antibiotic, binds to the 23S portion of the 50S ribosomal subunit. This binding induces a conformational change that significantly increases the binding affinity of Quinupristin, a streptogramin B antibiotic, to a nearby site on the 50S ribosomal subunit by a factor of about 100.[1][3]

Dalfopristin inhibits the early phase of protein synthesis by interfering with peptidyl transferase activity.[3][4] Quinupristin, in turn, blocks the late phase of protein synthesis by preventing the elongation of the polypeptide chain and causing the release of incomplete peptide chains.[3][4] This dual mechanism of action at different stages of protein synthesis results in a highly effective and sustained inhibition of bacterial growth.[4][5]

Quinupristin_Dalfopristin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit 50S_subunit 50S Subunit Peptidyl_transferase_center Peptidyl Transferase Center Quinupristin Quinupristin (Streptogramin B) Peptidyl_transferase_center->Quinupristin Enhances Binding Protein_synthesis_inhibition Inhibition of Protein Synthesis Peptidyl_transferase_center->Protein_synthesis_inhibition Polypeptide_exit_tunnel Polypeptide Exit Tunnel Polypeptide_exit_tunnel->Protein_synthesis_inhibition Dalfopristin Dalfopristin (Streptogramin A) Dalfopristin->Peptidyl_transferase_center Binds & Induces Conformational Change Quinupristin->Polypeptide_exit_tunnel Binds & Blocks Polypeptide Elongation Bactericidal_effect Bactericidal Effect Protein_synthesis_inhibition->Bactericidal_effect Antimicrobial_Susceptibility_Testing_Workflow Start Start: Isolate Bacterial Colony Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Method_Choice Select Method Inoculum_Prep->Method_Choice Broth_Microdilution Broth Microdilution: Inoculate wells with serial drug dilutions Method_Choice->Broth_Microdilution Broth Agar_Dilution Agar Dilution: Spot-inoculate plates with incorporated drug Method_Choice->Agar_Dilution Agar Incubation Incubate (35°C, 16-20h) Broth_Microdilution->Incubation Agar_Dilution->Incubation Read_MIC Determine MIC: Lowest concentration with no visible growth Incubation->Read_MIC End End: Report Result Read_MIC->End

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinupristin Mesylate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinupristin mesylate, a streptogramin antibiotic, is a critical component in combating infections caused by multi-drug resistant Gram-positive bacteria. When combined with dalfopristin, it forms a synergistic injectable antibiotic known as Synercid®. Accurate and precise quantification of this compound in pharmaceutical formulations is paramount for ensuring product quality, safety, and efficacy. This application note provides a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in a lyophilized powder for injection. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Waters XBridge Shield RP18, 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • Sodium Sulphate (analytical grade)

    • Water (HPLC grade)

    • This compound reference standard

  • Sample Formulation: Lyophilized powder for injection containing Quinupristin and Dalfopristin.[1][2][3][4]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Mobile Phase A 0.05% Trifluoroacetic acid and 0.25M Sodium Sulphate in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Run Time 20 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
17.07030
20.07030

Protocols

Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent (Mobile Phase A:Mobile Phase B, 70:30 v/v) and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.

Sample Preparation
  • Reconstitution: Reconstitute the contents of one vial of lyophilized powder for injection with the appropriate volume of 5% Dextrose Injection as specified on the product label.[2]

  • Sample Stock Solution: Transfer an accurately measured volume of the reconstituted solution equivalent to 25 mg of Quinupristin into a 25 mL volumetric flask.

  • Dilute to volume with the diluent and mix well.

  • Working Sample Solution: Further dilute the sample stock solution with the diluent to obtain a theoretical concentration of 50 µg/mL of Quinupristin.

  • Filter the final solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines, and the results are summarized below.

Validation ParameterResult
Specificity No interference from excipients or degradants
Linearity (r²) > 0.999
Range 10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

Forced Degradation Study

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A summary of the conditions and observations is provided below.

Stress ConditionProcedureObservation
Acid Hydrolysis 0.1 N HCl at 60°C for 2 hoursSignificant degradation observed
Base Hydrolysis 0.1 N NaOH at 60°C for 1 hourSignificant degradation observed
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursModerate degradation observed
Thermal Degradation 105°C for 48 hoursMinor degradation observed
Photolytic Degradation Exposed to UV light (254 nm) for 24 hoursMinor degradation observed

Diagrams

experimental_workflow A Standard & Sample Weighing B Reconstitution & Dilution A->B Transfer C Filtration (0.45 µm) B->C Prepare for analysis D HPLC Injection C->D Inject into system E Chromatographic Separation D->E Separation on column F Data Acquisition & Analysis E->F Detection G Quantification & Reporting F->G Calculate results

Caption: Experimental workflow for HPLC analysis.

logical_relationship Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Validation Validated Method Specificity->Validation Linearity->Validation Accuracy->Validation Precision->Validation Robustness->Validation

References

Application Notes: Quinupristin Mesylate in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinupristin mesylate is a streptogramin B antibiotic renowned for its potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[1] It functions by inhibiting bacterial protein synthesis.[1][2] In clinical and research settings, Quinupristin is almost exclusively used in a synergistic combination with Dalfopristin, a streptogramin A antibiotic.[3] This combination, known as Quinupristin/Dalfopristin (Q/D) and marketed under the trade name Synercid, is typically formulated in a 30:70 weight-to-weight ratio.[3][4] While individual components are bacteriostatic, their combination is often bactericidal.[3][5] These application notes provide detailed protocols for evaluating the efficacy and cytotoxicity of this compound, primarily as part of the Q/D combination, in various cell culture-based assays.

Mechanism of Action

The efficacy of the Quinupristin/Dalfopristin combination stems from a synergistic interaction at the bacterial ribosome. Both components target the 50S subunit, but at different stages of protein synthesis.[3][6] Dalfopristin binds first to the peptidyl transferase center of the 23S rRNA portion of the 50S subunit.[3][5] This initial binding induces a conformational change in the ribosome that increases the binding affinity for Quinupristin by approximately 100-fold.[3][7] Quinupristin then binds to a nearby site, physically blocking the elongation of the nascent polypeptide chain and causing the release of incomplete peptides.[3][8] This dual-action mechanism effectively halts protein synthesis, leading to bacterial growth inhibition or cell death.[1]

G cluster_ribosome Bacterial 50S Ribosomal Subunit Ribosome Peptidyl Transferase Center Quinupristin Quinupristin (Streptogramin B) Ribosome->Quinupristin 2. Increases binding affinity for Quinupristin Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition 4. Blocks peptide elongation & releases incomplete chains Dalfopristin Dalfopristin (Streptogramin A) Dalfopristin->Ribosome 1. Binds & induces conformational change Quinupristin->Ribosome 3. Binds to new site

Caption: Synergistic mechanism of Quinupristin and Dalfopristin.

Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the Quinupristin/Dalfopristin (Q/D) combination against various Gram-positive pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[9]

Table 1: MIC of Quinupristin/Dalfopristin against Staphylococcus Species

OrganismResistance PhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
S. aureusMethicillin-Susceptible (MSSA)0.250.5[10][11]
S. aureusMethicillin-Resistant (MRSA)0.25 - 0.50.5 - 1.0[10][11]
S. epidermidisMethicillin-Susceptible (MSSE)0.250.25[11]
S. epidermidisMethicillin-Resistant (MRSE)0.250.5[11]

Table 2: MIC of Quinupristin/Dalfopristin against Streptococcus Species

OrganismPenicillin SusceptibilityMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
S. pneumoniaeSusceptible & ResistantNot specified0.75 - 1.0[10][12]
S. pyogenesNot specified0.1250.125[11]

Table 3: MIC of Quinupristin/Dalfopristin against Enterococcus Species

OrganismVancomycin SusceptibilityMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
E. faeciumVancomycin-Resistant (VREF)Not specified1.0[10]
E. faecalisNot specified2.04.0[11]

Note: Quinupristin/Dalfopristin has limited activity against E. faecalis.[11][13]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the determination of the MIC of Quinupristin/Dalfopristin against a bacterial isolate, following standardized guidelines.[14][15]

Materials:

  • Quinupristin/Dalfopristin (30:70 ratio) solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in log-phase growth

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

Procedure:

  • Prepare Inoculum: Culture bacteria overnight on an appropriate agar plate. Select several colonies to inoculate a tube of CAMHB. Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Drug Dilution: Prepare serial two-fold dilutions of the Quinupristin/Dalfopristin stock solution in CAMHB directly in the 96-well plate. A typical concentration range for testing is 0.06 to 64 µg/mL.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the antibiotic dilutions. The final volume in each well should be uniform (e.g., 100 µL).

  • Controls: Include a positive control well (inoculum without antibiotic) to ensure bacterial growth and a negative control well (broth only) for sterility and background measurement.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the drug that completely inhibits visible growth, as observed by the naked eye or measured with a microplate reader.

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Dilute Inoculum and Add to wells (Final ~5x10^5 CFU/mL) A->C B Prepare Serial Dilutions of Q/D in 96-well plate B->C D Include Growth and Sterility Controls C->D E Incubate Plate (35-37°C, 16-20h) D->E F Read Plate Visually or via Spectrophotometer E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for Broth Microdilution MIC Assay.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential toxicity of this compound to mammalian cells, a critical step in drug development.[16][17][18]

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293, THP-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO or water)[4]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the various drug concentrations.

  • Controls: Include vehicle controls (medium with the same concentration of DMSO used for the drug stock) and untreated controls (cells in medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of drug that inhibits 50% of cell viability).

G A Seed Mammalian Cells in 96-well plate B Allow Adherence (24 hours) A->B C Treat Cells with Serial Dilutions of Quinupristin B->C D Incubate for Exposure Period (24-72h) C->D E Add MTT Reagent (Incubate 2-4h) D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Measure Absorbance (~570 nm) F->G H Calculate % Viability and Determine IC50 G->H

Caption: Workflow for a standard MTT Cytotoxicity Assay.

References

Application Note: Animal Models for Studying Quinupristin Mesylate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinupristin, administered intravenously in a 30:70 (w/w) combination with dalfopristin as quinupristin/dalfopristin, is a streptogramin antibiotic effective against a broad spectrum of Gram-positive bacteria.[1] This combination acts synergistically by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis and exerting a bactericidal effect.[2] It is particularly valuable for treating severe infections caused by multi-drug resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[1][3][4]

Animal models of infection are indispensable tools in preclinical drug development. They provide a crucial bridge between in vitro activity and clinical efficacy by allowing for the evaluation of pharmacokinetics (PK) and pharmacodynamics (PD) in a complex biological system.[2][5] For quinupristin/dalfopristin, animal models have been instrumental in defining optimal dosing regimens and demonstrating its potential as an alternative to vancomycin for severe staphylococcal and streptococcal infections.[1][2] This document outlines key animal models and provides detailed protocols for assessing the in vivo efficacy of quinupristin mesylate.

Key Animal Models for Efficacy Studies

Several well-established animal models are used to evaluate the in vivo efficacy of quinupristin/dalfopristin against clinically relevant pathogens.[1][2]

  • Neutropenic Murine Thigh Infection Model: This is a highly standardized and extensively used model for the initial in vivo evaluation of antimicrobials.[6][7] It mimics a deep-seated soft tissue infection and allows for the quantitative comparison of different dosing regimens by measuring the reduction in bacterial load (CFU/gram) in the thigh muscle.[6] Animals are rendered neutropenic with cyclophosphamide to minimize the influence of the host immune system, thereby isolating the effect of the antibiotic.[6][7][8] This model is particularly useful for establishing PK/PD relationships, such as the AUC/MIC ratio, which is a key predictor of quinupristin/dalfopristin efficacy.[9]

  • Rat Infective Endocarditis Model: This model simulates a severe, deep-seated infection that is notoriously difficult to treat.[10] It involves inducing sterile vegetations on a heart valve (typically the aortic valve) by inserting a catheter, followed by intravenous inoculation of the pathogen.[10][11] The rat endocarditis model is more complex than the thigh model but is highly relevant for evaluating antibiotics intended to treat life-threatening infections like endocarditis.[10][12] Efficacy is determined by quantifying the bacterial load in the cardiac vegetations.[13]

  • Murine Sepsis Model: This model evaluates the ability of an antibiotic to protect against a systemic infection that leads to sepsis.[2] Mice are typically infected via intraperitoneal or intravenous injection of a bacterial suspension. The primary endpoint is survival over a defined period. This model is crucial for assessing an antibiotic's ability to handle overwhelming bacteremia.

Data Presentation

Table 1: In Vitro Activity of Quinupristin/Dalfopristin
OrganismMIC50 (mg/L)MIC90 (mg/L)
Staphylococcus aureus (MRSA)0.51.0
Enterococcus faecium (VREF)0.51.0
Data derived from in vitro susceptibility testing reports. MIC90 indicates the concentration required to inhibit 90% of isolates.[4][14]
Table 2: Pharmacokinetic Parameters of Quinupristin/Dalfopristin in Animal Models
SpeciesComponentElimination Half-Life (t½)Volume of Distribution (Vd)Clearance
RatQuinupristin~0.6 hours~5.4 L/kg~6-7 L·h/kg
RatDalfopristin~0.6 hours~4.9 L/kg~6-7 L·h/kg
MonkeyQuinupristin~0.5 hours~1.08 L/kgLower than rat
MonkeyDalfopristin~0.2 hours~0.71 L/kgLower than rat
Pharmacokinetic parameters can vary based on the specific study design and analytical methods used.[15][16]
Table 3: Efficacy of Quinupristin/Dalfopristin in Experimental Endocarditis Models
ModelPathogenTreatment RegimenLog10 CFU/g Reduction (vs. Control)Sterilization RateReference
RabbitMRSA (MLSBs)Q/D + Vancomycin~5.538%[17]
RabbitMRSA (MLSBs)Q/D + RifampinSignificant (not quantified)94%[18]
RatMRSA (MLSBc)Q/D + CefamandoleSignificant (not quantified)Not reported[13]
MLSBs: Macrolide-Lincosamide-Streptogramin B susceptible; MLSBc: Constitutively resistant.

Experimental Protocols

Protocol 1: Neutropenic Murine Thigh Infection Model

This protocol is adapted from standard methodologies used for antimicrobial efficacy testing.[6][8][19]

1. Animal Preparation:

  • Use 6-week-old, specific-pathogen-free, female ICR or CD-1 mice weighing 23-27 g.[8][20]
  • Induce neutropenia (<100 neutrophils/mm³) by administering two intraperitoneal (IP) injections of cyclophosphamide. A common regimen is 150 mg/kg given 4 days prior to infection and 100 mg/kg given 1 day before infection.[8][20]

2. Inoculum Preparation:

  • Culture the desired bacterial strain (e.g., S. aureus ATCC 29213) to the early-logarithmic growth phase in an appropriate broth (e.g., Tryptic Soy Broth).
  • Wash the bacterial cells with sterile saline and resuspend to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

3. Induction of Infection:

  • Two hours before initiating antibiotic treatment, anesthetize the mice.
  • Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle.[8]

4. Drug Administration:

  • Administer this compound (or the quinupristin/dalfopristin combination) via a clinically relevant route, typically subcutaneous (SC) or intravenous (IV).
  • Dosing regimens should be designed to investigate PK/PD relationships, involving various doses and frequencies (e.g., every 8 or 12 hours).

5. Endpoint Analysis:

  • At 24 hours post-initiation of treatment, euthanize the mice via CO₂ asphyxiation.[19]
  • Aseptically dissect the entire thigh muscle.
  • Weigh the tissue and homogenize it in a fixed volume of sterile phosphate-buffered saline (PBS) (e.g., 3 mL).[6][8]
  • Perform serial ten-fold dilutions of the tissue homogenate in sterile PBS.
  • Plate 100 µL aliquots of appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar with 5% sheep's blood).[6]
  • Incubate the plates at 37°C for ~20 hours.
  • Enumerate the bacterial colonies and calculate the CFU per gram of thigh tissue. The efficacy is determined by the change in log₁₀ CFU/g compared to untreated controls.[19]

Protocol 2: Rat Infective Endocarditis Model

This protocol is based on established methods for inducing experimental endocarditis.[10][11]

1. Animal Preparation:

  • Use male Sprague-Dawley or Wistar rats (250-300 g).
  • Anesthetize the rat (e.g., with ketamine-xylazine).

2. Catheter Placement for Vegetation Induction:

  • Surgically expose the right carotid artery.
  • Insert a sterile polyethylene catheter through the carotid artery and advance it into the left ventricle of the heart to induce trauma to the aortic valve.[11]
  • Secure the catheter in place and close the incision. Allow the animal to recover for 24-48 hours. This procedure leads to the formation of sterile thrombotic vegetations on the valve.

3. Induction of Infection:

  • Administer a prepared bacterial inoculum (e.g., 1 x 10⁵ - 1 x 10⁶ CFU of MRSA) in 0.5-1.0 mL of saline via the tail vein.[11][17]

4. Drug Administration:

  • Begin treatment 24 hours after bacterial inoculation.
  • Administer quinupristin/dalfopristin intravenously or subcutaneously at dosages designed to simulate human therapeutic regimens (e.g., 7.5 mg/kg every 8 hours).[13][21]
  • Continue treatment for a clinically relevant duration, typically 3 to 5 days.[11][13]

5. Endpoint Analysis:

  • At the end of the treatment period, euthanize the rats.
  • Aseptically remove the heart.
  • Excise the cardiac vegetations from the aortic valve, weigh them, and homogenize them in sterile saline.
  • Perform serial dilutions and plate for CFU enumeration as described in the thigh infection model.
  • Efficacy is measured by the reduction in log₁₀ CFU/g of vegetation compared to untreated controls. Sterilization of the vegetation is a key success metric.[17]

Mandatory Visualizations

Mechanism of Action and Experimental Workflows

G cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_drugs cluster_process P_site P Site A_site A Site E_site E Site (Exit) Dalfopristin Dalfopristin Conformational_Change Conformational Change Dalfopristin->Conformational_Change Binds to A/P sites Peptidyl_Transfer Inhibits Peptidyl Transfer Dalfopristin->Peptidyl_Transfer Quinupristin Quinupristin Elongation_Block Blocks Polypeptide Elongation Quinupristin->Elongation_Block Binds near P site Blocks exit tunnel Conformational_Change->Quinupristin Enhances binding of Protein_Synthesis_Halted Protein Synthesis Halted Peptidyl_Transfer->Protein_Synthesis_Halted Elongation_Block->Protein_Synthesis_Halted

Caption: Synergistic inhibition of protein synthesis by Quinupristin/Dalfopristin.

G cluster_prep cluster_infection cluster_analysis A Select Mice (ICR/CD-1, 6-wk old) B Induce Neutropenia (Cyclophosphamide IP) Day -4 & Day -1 A->B D Induce Thigh Infection (0.1 mL IM) B->D C Prepare Bacterial Inoculum (~10^7 CFU/mL) C->D E Initiate Treatment (T=0) (Quinupristin IV/SC) D->E F Administer Doses (e.g., q8h) E->F G Euthanize Mice (T=24h) F->G H Aseptically Remove & Weigh Thigh Muscle G->H I Homogenize Tissue in Sterile Saline H->I J Perform Serial Dilutions & Plate on Agar I->J K Incubate & Enumerate Colonies (CFU/g) J->K L Analyze Data (Log10 CFU reduction) K->L

Caption: Experimental workflow for the Neutropenic Murine Thigh Infection Model.

G cluster_prep cluster_infection cluster_analysis A Select Rats (Sprague-Dawley/Wistar) B Induce Aortic Valve Trauma (Carotid Artery Catheterization) A->B C Allow Recovery & Vegetation Formation (24-48 hours) B->C D Administer Bacterial Inoculum (~10^6 CFU IV) C->D E Initiate Treatment (24h post-infection) (Quinupristin IV/SC) D->E F Continue Treatment (3-5 Days) E->F G Euthanize Rats F->G H Aseptically Remove Heart & Excise Vegetations G->H I Weigh & Homogenize Vegetations H->I J Perform Serial Dilutions & Plate on Agar I->J K Incubate & Enumerate Colonies (CFU/g) J->K L Analyze Data (Log10 CFU reduction, Sterilization) K->L

Caption: Experimental workflow for the Rat Infective Endocarditis Model.

References

Application Notes and Protocols for In Vivo Animal Studies with Quinupristin/Dalfopristin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinupristin, in combination with dalfopristin (in a 30:70 w/w ratio), is a parenteral streptogramin antibiotic effective against a range of Gram-positive bacteria, including multi-drug resistant strains.[1] This combination, often referred to as quinupristin/dalfopristin, acts synergistically to inhibit bacterial protein synthesis.[2][3] Dalfopristin binds to the 50S ribosomal subunit, inducing a conformational change that increases the affinity for quinupristin, which in turn blocks polypeptide elongation.[2] Due to its efficacy, quinupristin/dalfopristin is a valuable tool for researchers studying bacterial infections in various animal models. These application notes provide a comprehensive overview of its use in in vivo animal studies, including dosage information, experimental protocols, and relevant biological pathways.

It is important to note that while the request specifies "quinupristin mesylate," the vast majority of preclinical and clinical use involves the combination product quinupristin/dalfopristin. The data and protocols presented here pertain to this combination.

Data Presentation: Quinupristin/Dalfopristin Dosage in In Vivo Animal Studies

The following tables summarize the dosages of quinupristin/dalfopristin used in various animal models for different research applications.

Table 1: Dosage of Quinupristin/Dalfopristin in Rodent Models

Animal ModelInfection ModelDosageRoute of AdministrationKey FindingsReference
MicePneumocystis carinii50-200 mg/kg/dayIntraperitoneal (IP)Reduced organism burden up to 15-fold in treatment models and 302-fold in prophylaxis.[4]
RatsEndocarditis (MRSA)Simulating human dose of 7 mg/kg twice dailyIntravenous (IV)Combination with β-lactams significantly decreased valve infection.[5]
RatsPharmacokineticsNot specifiedIntravenous (IV) InfusionBlood elimination half-life of quinupristin was approximately 0.6 hours.[6]

Table 2: Dosage of Quinupristin/Dalfopristin in Non-Rodent Models

Animal ModelInfection ModelDosageRoute of AdministrationKey FindingsReference
RabbitExperimental Meningitis (S. pneumoniae)50 mg/kgIntravenous (IV) bolusCaused a 2 log kill in 2 hours when administered during CSF inflammation. A second dose resulted in a 3 log loss of viability after 4 hours.[7]
Monkey (Macaca fascicularis)PharmacokineticsNot specifiedIntravenous (IV) InfusionBlood elimination half-life of quinupristin was approximately 0.5 hours.[6]

Experimental Protocols

General Preparation and Administration of Quinupristin/Dalfopristin

Quinupristin/dalfopristin is supplied as a lyophilized powder and requires reconstitution before administration.

1. Reconstitution:

  • Reconstitute the vial with 5% Dextrose in Water (D5W). Note: Do not use saline solutions as they are incompatible with quinupristin/dalfopristin.[2][8]

  • The reconstituted solution should be further diluted in D5W to the desired final concentration for administration.[3]

2. Administration:

  • Intravenous (IV) Infusion: This is the most common route of administration.[2] The infusion should be given over a controlled period, typically 60 minutes in clinical settings, to minimize venous irritation.[3][9] For animal studies, a similar controlled infusion is recommended.

  • Intraperitoneal (IP) Injection: This route has been used in mouse models.[4]

Protocol 1: Murine Model of Pneumocystis carinii Infection

This protocol is adapted from studies evaluating the efficacy of quinupristin/dalfopristin in treating and preventing Pneumocystis carinii pneumonia in immunosuppressed mice.[4]

1. Animal Model:

  • Use immunosuppressed mice (e.g., corticosteroid-treated or genetically deficient strains).

2. Drug Preparation:

  • Prepare a stock solution of quinupristin/dalfopristin in D5W.

  • Dilute the stock solution to the final desired concentrations (e.g., for doses of 50, 100, and 200 mg/kg/day).

3. Treatment Regimen:

  • Administer the prepared quinupristin/dalfopristin solution intraperitoneally once daily for the duration of the treatment period (e.g., 3 weeks).

4. Prophylaxis Regimen:

  • Administer 100 mg/kg/day intraperitoneally three times a week.

5. Outcome Assessment:

  • At the end of the study, euthanize the mice and collect lung tissue.

  • Quantify the P. carinii burden using established methods such as cyst counting via staining or quantitative PCR.

Protocol 2: Rabbit Model of Experimental Meningitis

This protocol is based on a study investigating the efficacy of quinupristin/dalfopristin against Streptococcus pneumoniae in a rabbit meningitis model.[7]

1. Animal Model:

  • Use New Zealand White rabbits.

2. Induction of Meningitis:

  • Induce meningitis through intracisternal injection of a clinical isolate of S. pneumoniae.

3. Drug Administration:

  • At a defined time point after infection (e.g., when cerebrospinal fluid inflammation is established), administer a 50 mg/kg intravenous bolus of quinupristin/dalfopristin.

  • A second dose can be administered after a specified interval (e.g., 2 hours) to assess enhanced efficacy.

4. Sample Collection and Analysis:

  • Collect cerebrospinal fluid (CSF) samples at various time points post-treatment.

  • Determine the bacterial load in the CSF by performing quantitative cultures (colony-forming unit counts).

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Quinupristin/Dalfopristin

Quinupristin_Dalfopristin_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site Quinupristin Quinupristin (Streptogramin B) P_site->Quinupristin Enhances binding of A_site A-site Dalfopristin Dalfopristin (Streptogramin A) Dalfopristin->P_site Binds and induces conformational change Inhibition Inhibition of Polypeptide Elongation Quinupristin->A_site Binds to adjacent site Bacteriostasis Bacteriostasis or Bactericidal Effect Inhibition->Bacteriostasis

Caption: Mechanism of action of quinupristin and dalfopristin on the bacterial 50S ribosome.

Experimental Workflow: In Vivo Efficacy Study

InVivo_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Infection_Model Induction of Infection Model Animal_Acclimatization->Infection_Model Grouping Randomization into Control & Treatment Groups Infection_Model->Grouping Drug_Prep Quinupristin/Dalfopristin Reconstitution & Dilution Administration Drug Administration (e.g., IV, IP) Drug_Prep->Administration Grouping->Administration Monitoring Monitoring of Animal Health & Behavior Administration->Monitoring Sample_Collection Sample Collection (e.g., Blood, Tissue) Monitoring->Sample_Collection Outcome_Measurement Outcome Measurement (e.g., Bacterial Load, Survival) Sample_Collection->Outcome_Measurement Data_Analysis Statistical Data Analysis Outcome_Measurement->Data_Analysis

Caption: General workflow for an in vivo efficacy study of quinupristin/dalfopristin.

References

Application Notes and Protocols for Quinupristin/Dalfopristin Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro synergy studies with Quinupristin/Dalfopristin (Q/D), a streptogramin antibiotic combination. The methodologies described are essential for evaluating the enhanced antimicrobial effect of Q/D when combined with other antibiotics against clinically relevant pathogens, particularly multidrug-resistant strains such as Vancomycin-Resistant Enterococcus faecium (VREF) and Methicillin-Resistant Staphylococcus aureus (MRSA).

Mechanism of Synergistic Action

Quinupristin and Dalfopristin are individually bacteriostatic agents that, when combined, exhibit bactericidal activity. Their synergy arises from their sequential inhibition of bacterial protein synthesis at the 50S ribosomal subunit. Dalfopristin binds first, inducing a conformational change in the ribosome that increases the binding affinity of Quinupristin by approximately 100-fold. Dalfopristin inhibits the early phase of protein synthesis by interfering with peptidyl transfer, while Quinupristin binds to a nearby site and blocks the late phase of protein synthesis, preventing polypeptide elongation and leading to the release of incomplete peptide chains.[1] This dual action at different stages of protein synthesis results in a potent synergistic and bactericidal effect.

cluster_ribosome Bacterial 50S Ribosome Ribosome 50S Ribosomal Subunit PeptidylTransfer Peptidyl Transfer (Early Phase) PolypeptideElongation Polypeptide Elongation (Late Phase) ProteinSynthesis Protein Synthesis Dalfopristin Dalfopristin Dalfopristin->Ribosome Binds to 23S portion Dalfopristin->PeptidylTransfer Inhibits Quinupristin Quinupristin Quinupristin->Ribosome Enhanced binding Quinupristin->PolypeptideElongation Inhibits BacterialGrowth Bacterial Growth Inhibition/Death ProteinSynthesis->BacterialGrowth Inhibition leads to

Mechanism of Quinupristin/Dalfopristin Synergy

Experimental Protocols

Accurate determination of antibiotic synergy is crucial for preclinical assessment. The following are detailed protocols for the most common methods used in Quinupristin/Dalfopristin synergy studies.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents. It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy, additivity, indifference, or antagonism.

a. Materials:

  • 96-well microtiter plates

  • Quinupristin/Dalfopristin (Q/D) and the second test antibiotic

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Multichannel pipette

  • Incubator (35°C)

  • Microplate reader (optional)

b. Protocol:

  • Prepare Antibiotic Solutions: Prepare stock solutions of Q/D and the second antibiotic at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of Q/D.

    • Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the second antibiotic.

    • Column 11 should contain serial dilutions of Q/D alone to determine its MIC.

    • Row H should contain serial dilutions of the second antibiotic alone to determine its MIC.

    • Column 12 should serve as a growth control (broth and inoculum only) and a sterility control (broth only).

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Start Start: Prepare Reagents PrepareStocks Prepare Antibiotic Stock Solutions (Q/D and Test Antibiotic) Start->PrepareStocks PrepareInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->PrepareInoculum SetupPlate Set up 96-Well Plate (Serial Dilutions of Antibiotics) PrepareStocks->SetupPlate Inoculate Inoculate Plate with Bacteria (Final conc. ~5x10^5 CFU/mL) PrepareInoculum->Inoculate SetupPlate->Inoculate Incubate Incubate Plate (35°C for 16-20 hours) Inoculate->Incubate ReadMICs Read MICs (Visually or with Plate Reader) Incubate->ReadMICs CalculateFIC Calculate FIC and FICI ReadMICs->CalculateFIC Interpret Interpret FICI for Synergy, Additivity, or Antagonism CalculateFIC->Interpret End End: Report Results Interpret->End Start Start: Prepare Cultures PrepareTubes Prepare Test Tubes with Antibiotics (Single and Combination) Start->PrepareTubes Inoculate Inoculate Tubes with Bacteria (~5x10^5 CFU/mL) PrepareTubes->Inoculate Incubate Incubate with Shaking (35°C) Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample Plate Perform Serial Dilutions and Plate Sample->Plate CountColonies Incubate Plates and Count Colonies (CFU/mL) Plate->CountColonies PlotData Plot log10 CFU/mL vs. Time CountColonies->PlotData Interpret Interpret Results for Synergy and Bactericidal Activity PlotData->Interpret End End: Report Findings Interpret->End

References

Quinupristin Mesylate: Applications in Antimicrobial Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinupristin mesylate, a streptogramin antibiotic, is a critical tool in the fight against multidrug-resistant Gram-positive bacteria. It is most commonly used in a synergistic combination with dalfopristin, another streptogramin, under the brand name Synercid®. This combination has demonstrated potent activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[1][2][3] These application notes provide an overview of the research applications of this compound, with a focus on antimicrobial resistance, and detail protocols for key experimental procedures.

Mechanism of Action and Resistance

Quinupristin and dalfopristin act synergistically to inhibit bacterial protein synthesis.[4][5] Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, inducing a conformational change that significantly increases the binding affinity of quinupristin to a nearby site.[4][5] This dual action blocks peptide chain elongation and leads to the release of incomplete peptide chains, ultimately resulting in bacterial cell death.[4][6] While each component is bacteriostatic alone, the combination exhibits bactericidal activity.[4]

Resistance to quinupristin/dalfopristin can emerge through several mechanisms, including:

  • Target site modification: Methylation of the ribosomal RNA can prevent the optimal binding of the antibiotic.[1]

  • Active efflux pumps: Bacteria can utilize ATP-binding cassette (ABC) transporters to actively remove the drug from the cell.[1]

  • Enzymatic inactivation: Some bacteria produce acetyltransferases that can inactivate quinupristin.[1]

Data Presentation: In Vitro Susceptibility of Resistant Pathogens

The following tables summarize the in vitro activity of quinupristin/dalfopristin against key resistant Gram-positive pathogens. MIC (Minimum Inhibitory Concentration) values are presented to demonstrate the potency of the drug combination.

Table 1: Quinupristin/Dalfopristin MICs for Staphylococcus aureus

Isolate PhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)≤0.0150.06
Methicillin-Resistant S. aureus (MRSA)≤0.015 - 0.51.0 - 2.0
Erythromycin-Resistant MRSA (Inducible)0.250.5
Erythromycin-Resistant MRSA (Constitutive)0.51.5

Data compiled from multiple sources.[5][7][8][9]

Table 2: Quinupristin/Dalfopristin MICs for Vancomycin-Resistant Enterococcus faecium (VREF)

Isolate PhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Vancomycin-Resistant E. faecium (VREF)Not Reported1.0

Data compiled from a large surveillance study.[1]

Table 3: Clinical Efficacy of Quinupristin/Dalfopristin in Infections Caused by Resistant Pathogens

Infection TypePathogenClinical Cure Rate (%)Bacteriological Eradication Rate (%)
Various InfectionsVREF, MRSA, MRSE6756
VREF BacteremiaVREF8273
VREF Infections (various sites)VREF73.670.5

Data from retrospective and prospective clinical studies.[4][10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]

1. Materials:

  • Quinupristin/dalfopristin (30:70 ratio) powder
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Bacterial inoculum standardized to 0.5 McFarland
  • Sterile diluents (e.g., sterile water or saline)
  • Incubator (35°C)
  • Microplate reader (optional)

2. Procedure:

  • Prepare Antibiotic Stock Solution: Prepare a stock solution of quinupristin/dalfopristin in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.
  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in a sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Inoculate Microtiter Plate: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Protocol 2: Checkerboard Assay for Synergy Testing

The checkerboard assay is used to assess the in vitro interaction between two antimicrobial agents.

1. Materials:

  • This compound and a second antimicrobial agent
  • CAMHB
  • Sterile 96-well microtiter plates
  • Standardized bacterial inoculum (as in Protocol 1)
  • Multichannel pipette

2. Procedure:

  • Plate Setup: In a 96-well plate, dilute Drug A (e.g., quinupristin) horizontally and Drug B vertically. This creates a matrix of wells with varying concentrations of both drugs.
  • Drug Dilutions:
  • Along the x-axis, prepare serial two-fold dilutions of Drug A in CAMHB.
  • Along the y-axis, prepare serial two-fold dilutions of Drug B in CAMHB.
  • The final volume in each well after adding the inoculum will be 100 µL.
  • Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension (final concentration of ~5 x 10⁵ CFU/mL).
  • Incubation: Incubate the plate at 35°C for 16-20 hours.
  • Data Analysis:
  • Determine the MIC of each drug alone and in combination.
  • Calculate the Fractional Inhibitory Concentration (FIC) Index:
  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
  • FIC Index (FICI) = FIC of Drug A + FIC of Drug B
  • Interpretation of FICI:
  • Synergy: FICI ≤ 0.5
  • Indifference/Additive: 0.5 < FICI ≤ 4.0
  • Antagonism: FICI > 4.0[12][13]

Protocol 3: Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Materials:

  • Quinupristin/dalfopristin
  • CAMHB
  • Bacterial inoculum adjusted to ~5 x 10⁵ CFU/mL in the final test volume
  • Sterile culture tubes or flasks
  • Shaking incubator (35°C)
  • Agar plates for colony counting
  • Sterile saline for dilutions

2. Procedure:

  • Preparation: Prepare tubes or flasks containing CAMHB with the desired concentrations of quinupristin/dalfopristin (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.
  • Inoculation: Inoculate each tube with the standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
  • Incubation and Sampling: Incubate the tubes at 35°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate onto appropriate agar plates.
  • Incubation and Counting: Incubate the plates at 35°C for 18-24 hours and then count the number of colonies (CFU/mL).
  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the growth control.
  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
  • Bacteriostatic activity is generally characterized by a <3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations

G cluster_0 Mechanism of Action cluster_1 Mechanisms of Resistance Dalfopristin Dalfopristin 50S Ribosomal Subunit 50S Ribosomal Subunit Dalfopristin->50S Ribosomal Subunit Binds & induces conformational change Quinupristin Quinupristin Quinupristin->50S Ribosomal Subunit Binds to nearby site 50S Ribosomal Subunit->Quinupristin Enhances binding Protein Synthesis Inhibition Protein Synthesis Inhibition 50S Ribosomal Subunit->Protein Synthesis Inhibition Blocks peptide elongation Bacterial Cell Death Bacterial Cell Death Protein Synthesis Inhibition->Bacterial Cell Death Target Site Modification Target Site Modification Reduced Drug Efficacy Reduced Drug Efficacy Target Site Modification->Reduced Drug Efficacy Prevents binding Efflux Pumps Efflux Pumps Efflux Pumps->Reduced Drug Efficacy Removes drug from cell Enzymatic Inactivation Enzymatic Inactivation Enzymatic Inactivation->Reduced Drug Efficacy Degrades drug

Mechanism of Action and Resistance of Quinupristin/Dalfopristin.

G cluster_workflow Checkerboard Assay Workflow Start Start Prepare Drug A Dilutions Prepare Drug A Dilutions Start->Prepare Drug A Dilutions Prepare Drug B Dilutions Prepare Drug B Dilutions Start->Prepare Drug B Dilutions Dispense into 96-well Plate Dispense into 96-well Plate Prepare Drug A Dilutions->Dispense into 96-well Plate Prepare Drug B Dilutions->Dispense into 96-well Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Dispense into 96-well Plate->Prepare Bacterial Inoculum Inoculate Plate Inoculate Plate Prepare Bacterial Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MICs Read MICs Incubate->Read MICs Calculate FIC Index Calculate FIC Index Read MICs->Calculate FIC Index Interpret Results Interpret Results Calculate FIC Index->Interpret Results End End Interpret Results->End

Workflow for the Checkerboard Synergy Assay.

References

Troubleshooting & Optimization

Quinupristin Mesylate Drug Interaction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinupristin mesylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We observed unexpected toxicity when co-administering our test compound with quinupristin/dalfopristin in our animal model. What could be the cause?

A1: The most likely cause is a drug-drug interaction (DDI) resulting from quinupristin/dalfopristin's strong inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] If your test compound is metabolized by CYP3A4, its clearance will be reduced, leading to elevated plasma concentrations and potential toxicity. It is crucial to determine if your compound is a CYP3A4 substrate.

Q2: Our in vitro experiment shows that the metabolism of our drug candidate is significantly slowed in the presence of quinupristin. How can we confirm this is a CYP3A4-mediated interaction?

A2: To confirm a CYP3A4-mediated interaction, you can perform an in vitro CYP inhibition assay using human liver microsomes or recombinant human CYP3A4 enzymes. By incubating a known CYP3A4 substrate with the enzyme in the presence and absence of quinupristin, you can quantify the inhibitory effect. A significant decrease in the formation of the substrate's metabolite in the presence of quinupristin indicates CYP3A4 inhibition.

Q3: Are there any known drug transporters that quinupristin interacts with?

A3: While the primary documented interaction is with CYP3A4, it is also prudent to consider potential interactions with drug transporters like P-glycoprotein (P-gp). P-gp is an efflux transporter that can affect the absorption and distribution of many drugs.[4][5] Although specific data on quinupristin's interaction with P-gp is not extensively documented in readily available literature, it is a factor to consider in unexpected pharmacokinetic profiles.

Q4: We are designing a clinical trial where some patients might receive quinupristin/dalfopristin. What precautions should we take regarding co-medications?

A4: Due to the potent inhibition of CYP3A4 by quinupristin/dalfopristin, co-administration with drugs that are sensitive CYP3A4 substrates should be avoided or managed with extreme caution.[1][2][3] If unavoidable, dose adjustments and therapeutic drug monitoring of the co-administered drug are highly recommended. A thorough review of all concomitant medications for potential CYP3A4-mediated interactions is essential before initiating treatment.

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro metabolism assays with quinupristin.
Potential Cause Troubleshooting Step Expected Outcome
Variability in microsomal activity Use a new lot of human liver microsomes with certified activity. Run a positive control inhibitor (e.g., ketoconazole) to ensure assay performance.Consistent inhibition of the positive control will validate the assay system.
Quinupristin instability in assay buffer Prepare fresh solutions of quinupristin for each experiment. Assess the stability of quinupristin in your assay buffer over the incubation period.Freshly prepared quinupristin should yield more reproducible inhibition results.
Sub-optimal substrate concentration Ensure the substrate concentration used is at or below its Km value for CYP3A4 to maximize sensitivity to competitive inhibition.Using an appropriate substrate concentration will provide a more accurate determination of inhibitory potential.
Issue 2: Unexpected in vivo pharmacokinetics of a co-administered drug with quinupristin.
Potential Cause Troubleshooting Step Expected Outcome
CYP3A4 Inhibition Conduct a pilot in vivo study with a known sensitive CYP3A4 substrate to quantify the magnitude of the interaction with quinupristin in your animal model.This will provide a baseline for the expected increase in exposure for other CYP3A4 substrates.
P-glycoprotein Interaction Perform an in vitro P-gp substrate or inhibition assay to determine if the co-administered drug or quinupristin interacts with this transporter.Understanding P-gp interactions can help explain discrepancies in drug absorption or distribution not accounted for by CYP3A4 inhibition alone.
Saturation of metabolic pathways Lower the dose of the co-administered drug and quinupristin to see if the pharmacokinetic profile becomes more predictable.If the interaction is dose-dependent, reducing the concentrations may avoid saturating metabolic or transport processes.

Quantitative Data Summary

While specific IC50 or Ki values for quinupristin's inhibition of CYP3A4 are not consistently reported across publicly available literature, it is widely characterized as a potent inhibitor . For experimental purposes, it is recommended to determine these values empirically in your specific assay system.

Interaction Parameter Typical Value Range for Potent Inhibitors Significance
IC50 (CYP3A4) < 1 µMA low IC50 value indicates a high potential for in vivo drug interactions.
Ki (CYP3A4) < 1 µMProvides a more precise measure of the binding affinity of the inhibitor to the enzyme.

Experimental Protocols

Key Experiment: In Vitro CYP3A4 Inhibition Assay

Objective: To determine the inhibitory potential of quinupristin on CYP3A4-mediated metabolism.

Methodology:

  • Materials: Human liver microsomes (HLM), recombinant human CYP3A4, a specific CYP3A4 substrate (e.g., midazolam or testosterone), NADPH regenerating system, this compound, and a positive control inhibitor (e.g., ketoconazole).

  • Incubation: Pre-incubate HLM or recombinant CYP3A4 with varying concentrations of quinupristin (or positive control) for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

  • Incubation: Incubate for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the quinupristin concentration to determine the IC50 value.

Visualizations

CYP3A4_Inhibition_Pathway cluster_0 Mechanism of Quinupristin-Induced DDI Quinupristin Quinupristin CYP3A4 CYP3A4 Enzyme Quinupristin->CYP3A4 Inhibits Metabolite Inactive Metabolite CYP3A4->Metabolite Produces DrugA Co-administered Drug (CYP3A4 Substrate) DrugA->CYP3A4 Metabolized by IncreasedDrugA Increased Plasma Concentration of Drug A Toxicity Potential Toxicity IncreasedDrugA->Toxicity

Caption: Quinupristin inhibits CYP3A4, increasing concentrations of co-administered drugs.

Experimental_Workflow cluster_1 In Vitro CYP3A4 Inhibition Assay Workflow A Prepare Reagents: HLM/rCYP3A4, Quinupristin, Substrate, NADPH B Pre-incubate HLM/rCYP3A4 with Quinupristin A->B C Initiate Reaction: Add Substrate & NADPH B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Analyze Metabolite (LC-MS/MS) E->F G Calculate IC50 F->G

Caption: Workflow for determining the IC50 of quinupristin for CYP3A4 inhibition.

Troubleshooting_Logic r_node r_node Start Unexpected In Vivo Toxicity Observed? IsSubstrate Is co-administered drug a CYP3A4 substrate? Start->IsSubstrate CheckPgp Is there evidence of P-gp interaction? IsSubstrate->CheckPgp No DoseAdjust Consider dose adjustment or alternative medication IsSubstrate->DoseAdjust Yes NoInteraction Interaction is unlikely CYP3A4-mediated CheckPgp->NoInteraction No PgpInteraction Investigate P-gp mediated transport CheckPgp->PgpInteraction Yes

Caption: Troubleshooting logic for unexpected in vivo toxicity with quinupristin.

References

How to prevent precipitation of Quinupristin mesylate in solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of Quinupristin mesylate in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

A1: this compound is a streptogramin antibiotic, part of the virginiamycin B family, that inhibits bacterial protein synthesis.[1][2][3] It is often used in a synergistic 30:70 combination with dalfopristin.[1][4] The mesylate salt form is utilized to enhance solubility.[5][6] Precipitation is a critical concern as it reduces the concentration of the active compound in your solution, leading to inaccurate and unreliable experimental results, including loss of perceived bioactivity.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is soluble in several organic solvents, which are ideal for preparing concentrated stock solutions. These include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][4][5][6] While it is described as having good water solubility, preparing initial stock solutions in an organic solvent is standard practice before further aqueous dilution.[1][5][6]

Q3: My this compound solution precipitated after I diluted my DMSO stock with a saline buffer. What went wrong?

A3: This is a common issue. Quinupristin, particularly in combination with dalfopristin, is chemically and visually incompatible with sodium chloride (saline) solutions.[7][8] Using saline as a diluent will likely cause the compound to precipitate. It is recommended to use compatible diluents such as glucose solutions or sterile water for injection.[9]

Q4: How do temperature and concentration affect the stability of this compound solutions?

A4: Like many solutions, the stability of this compound is affected by temperature and concentration. Higher concentrations of the compound increase the likelihood of precipitation.[10] Additionally, lower temperatures can decrease solubility and promote precipitation.[10] For short-term storage of liquid solutions, avoid refrigeration unless specified otherwise. For long-term stability, powdered this compound should be stored at -20°C, while stock solutions in organic solvents are best stored at -80°C for up to six months.[11] If you need to increase solubility during preparation, gently warming the solution to 37°C may help.[12]

Q5: How can I prevent precipitation in my final aqueous experimental medium?

A5: Preventing precipitation in the final medium, especially when a supersaturated state is desired for efficacy, involves several strategies. This approach is often described as a "spring and parachute" model, where a high-energy, supersaturated state (the spring) is maintained by adding precipitation inhibitors (the parachute).[13] The use of pharmaceutical polymers like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) can delay nucleation and crystal growth, keeping the drug in solution longer.[13][14]

Troubleshooting Guide for this compound Precipitation

Symptom / Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding aqueous buffer to the powdered compound. Low intrinsic aqueous solubility at the attempted concentration; incorrect buffer pH.First, dissolve the powder in a small amount of a recommended organic solvent like DMSO or ethanol to create a concentrated stock solution.[1][4]
Precipitate forms when diluting an organic stock solution into an aqueous buffer. Incompatible Diluent: Use of sodium chloride (saline) solution.[7][8]Solvent Shock: Rapid change in solvent polarity.High Concentration: Final concentration exceeds aqueous solubility limit.Verify Diluent: Ensure you are using a compatible diluent like a 5% dextrose solution, not saline.[7][9]Controlled Dilution: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing and avoid localized high concentrations.[10]Lower Concentration: Reduce the final concentration of this compound in your experiment.
A clear solution becomes cloudy or forms a precipitate during storage or incubation. Temperature Fluctuation: Storage at a lower temperature (e.g., 4°C) has decreased solubility.[10]pH Shift: The pH of the solution has changed over time.Excipient Incompatibility: Interaction with another component in a complex medium.Control Temperature: Store the solution at a constant, appropriate temperature. Avoid refrigeration unless validated.Buffer Solution: Ensure your solution is adequately buffered to maintain a stable pH.Screen for Incompatibilities: If using complex media, test the stability of this compound in the vehicle alone first.
Inconsistent results or lower-than-expected activity in biological assays. Micro-precipitation: Small, often invisible, precipitates have formed, lowering the effective concentration.Centrifuge and Quantify: Before use, centrifuge the solution at high speed and measure the concentration of the supernatant via HPLC or LC-MS/MS to confirm the amount of soluble compound.[15]Fresh Preparations: Prepare solutions fresh before each experiment to minimize the risk of precipitation over time.

Data Summary

For successful experimentation, understanding the solubility and compatibility of this compound is key.

Table 1: Solubility Profile of this compound

Solvent / Diluent Solubility / Compatibility Reference(s)
Dimethyl sulfoxide (DMSO) Soluble [1][4][11]
Dimethylformamide (DMF) Soluble [1][5][6]
Ethanol Soluble [1][4][5]
Methanol Soluble [1][4][5]
Water Good Solubility (as mesylate salt) [1][5][6]
Sodium Chloride (Saline) Solutions Incompatible (causes precipitation) [7][8]

| Glucose (e.g., 5% Dextrose) Solutions | Compatible |[9] |

Key Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (e.g., 10 mg/mL)

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., for 10 mg of powder, add 1 mL of DMSO).

  • Dissolution: Vortex the solution vigorously. If needed, gently warm the tube to 37°C in a water bath for a few minutes to aid dissolution.[12]

  • Sterilization (Optional): If required for the experiment, filter the stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months.[11][12]

Protocol 2: Screening for Diluent Compatibility

  • Preparation: Prepare a 1 mg/mL intermediate solution of this compound by diluting your stock solution in a validated solvent (e.g., ethanol).

  • Diluent Array: In a 96-well plate, add 198 µL of each test diluent (e.g., Purified Water, PBS, 0.9% NaCl, 5% Dextrose, various cell culture media) to separate wells.

  • Addition: Add 2 µL of the 1 mg/mL this compound solution to each well, bringing the final concentration to 10 µg/mL. Mix well.

  • Observation: Visually inspect the plate for any signs of cloudiness or precipitation immediately after mixing, and again at intervals (e.g., 1, 4, and 24 hours) at relevant storage temperatures (e.g., room temperature, 37°C).

  • Analysis: Note which diluents maintain a clear solution. The diluent that causes precipitation (especially 0.9% NaCl) will serve as a negative control.

Visual Guides

TroubleshootingWorkflow start Precipitation Observed check_solvent Was powder dissolved in an appropriate organic solvent (DMSO, EtOH, etc.)? start->check_solvent check_diluent Was the diluent Sodium Chloride (Saline)? check_solvent->check_diluent Yes sol_dissolve Action: Dissolve powder in recommended organic solvent first. check_solvent->sol_dissolve No check_temp Was the solution stored at a low temperature (e.g., 4°C)? check_diluent->check_temp No sol_diluent Action: Use a compatible diluent like 5% Dextrose solution. check_diluent->sol_diluent Yes check_mixing Was the stock added slowly to the diluent with mixing? check_temp->check_mixing No sol_temp Action: Store at a stable temperature (e.g., Room Temp or 37°C). check_temp->sol_temp Yes sol_mixing Action: Improve mixing technique to avoid solvent shock. check_mixing->sol_mixing No end_node Solution Should Remain Clear check_mixing->end_node Yes sol_dissolve->check_diluent sol_diluent->check_temp sol_temp->check_mixing sol_mixing->end_node

Caption: Troubleshooting workflow for this compound precipitation.

SpringAndParachute Concept of Supersaturation Stabilization cluster_0 High Energy State (Spring) cluster_1 Low Energy State supersaturated Supersaturated Solution (High Bioavailability) precipitate Precipitate / Crystal (Low Bioavailability) supersaturated->precipitate Precipitation (Fast, Uninhibited) inhibitor Precipitation Inhibitors (e.g., HPMC, PVP) 'The Parachute' supersaturated->inhibitor Stabilization inhibitor->precipitate Slows Precipitation

Caption: The "Spring and Parachute" model for preventing drug precipitation.

PrecipitationFactors center This compound Precipitation f1 High Concentration f1->center f2 Incompatible Diluent (e.g., Saline) f2->center f3 Low Temperature f3->center f4 pH Shift f4->center f5 Improper Mixing (Solvent Shock) f5->center

Caption: Key factors that can induce the precipitation of this compound.

References

Navigating the Nuances of Quinupristin Mesylate Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving optimal solubility of Quinupristin mesylate is a critical first step for successful experimentation. This technical support center provides practical guidance, troubleshooting tips, and frequently asked questions to address common challenges encountered when preparing this compound solutions for laboratory use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound exhibits good solubility in a range of organic solvents and has moderate aqueous solubility. For preparing stock solutions, dimethyl sulfoxide (DMSO) is highly effective. It is also soluble in ethanol, methanol, and dimethylformamide (DMF).[1][2] It possesses good water solubility, particularly in acidic conditions.

Q2: What is the expected solubility of this compound in common solvents?

A2: Quantitative solubility can vary based on the specific lot of the compound and experimental conditions. The following table summarizes reported and predicted solubility data to guide your solution preparation.

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 125 mg/mL (for Quinupristin free base)Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO for best results.[3]
Methanol30 mg/mL-
0.1N Hydrochloric Acid (HCl)18.4 mg/mLDemonstrates increased solubility in acidic aqueous solutions.
Water11.2 mg/mLSolubility is pH-dependent.
Water (predicted)0.0445 mg/mLThis predicted value may reflect the intrinsic solubility of the free base.
EthanolSolubleSpecific quantitative data is not readily available.
Dimethylformamide (DMF)SolubleSpecific quantitative data is not readily available.

Q3: How does pH affect the solubility of this compound?

A3: As a weak base, the aqueous solubility of this compound is significantly influenced by pH. It is more soluble in acidic conditions due to the protonation of its basic functional groups, which forms a more soluble salt. Conversely, in neutral or alkaline solutions, its solubility is reduced. A patent for the combination product Synercid (Quinupristin/Dalfopristin) suggests that a pH between 3.5 and 5 is optimal for stabilizing the solution.

Q4: Are there any known incompatibilities for this compound solutions?

A4: Yes, it is crucial to avoid using sodium chloride (saline) solutions for dilution, as Quinupristin/Dalfopristin is incompatible with them.[4] Always use 5% Dextrose in Water (D5W) or sterile water for injections when preparing aqueous dilutions of the commercial formulation.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound solutions.

Issue 1: The compound is not dissolving completely in the chosen solvent.

Possible Cause Troubleshooting Step
Insufficient Solvent Volume Increase the volume of the solvent incrementally until the compound fully dissolves.
Low Temperature Gently warm the solution to 37°C. For some organic solvents, brief sonication can also aid dissolution.
Solvent Quality For organic solvents like DMSO, ensure they are anhydrous as absorbed moisture can reduce solubility.[3]
Incorrect Solvent Choice If solubility issues persist in aqueous solutions, consider preparing a concentrated stock in DMSO or ethanol first, and then diluting it into your aqueous experimental medium.

Issue 2: The compound precipitates out of solution after dilution in aqueous media.

Possible Cause Troubleshooting Step
Exceeded Solubility Limit The final concentration in the aqueous medium may be too high. Prepare a more dilute stock solution or decrease the final concentration.
pH of the Aqueous Medium The pH of your buffer or cell culture medium may be too high. If your experimental conditions allow, slightly lowering the pH of the aqueous medium can improve solubility.
Salt Concentration High salt concentrations in the final medium can sometimes lead to precipitation.

Issue 3: The prepared solution appears cloudy or has particulates.

Possible Cause Troubleshooting Step
Incomplete Dissolution See "Issue 1" for troubleshooting steps.
Contamination Ensure all glassware and solvents are clean and free of contaminants. Filter the solution through a 0.22 µm syringe filter appropriate for the solvent used.
Degradation Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).

  • Dissolution: Vortex the tube until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath.

  • Sterilization (Optional): If for use in cell culture, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for up to one to six months, respectively.[3]

Protocol 2: Reconstitution of Commercial Quinupristin/Dalfopristin (Synercid) for In Vitro Studies

This protocol is adapted from the instructions for the intravenous formulation and can be used to prepare a stock solution for laboratory experiments.

  • Reconstitution: Reconstitute a 500 mg vial (150 mg Quinupristin and 350 mg Dalfopristin) with 5 mL of 5% Dextrose in Water (D5W) or sterile water for injection. This will yield a stock solution of 100 mg/mL.[4]

  • Dissolution: Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to minimize foaming.[4]

  • Further Dilution: This reconstituted stock solution should be further diluted in your experimental medium within 30 minutes.[4]

  • Stability: The diluted solution is stable for up to 5 hours at room temperature or 54 hours if stored at 2-8°C.

Visualizing the Mechanism and Workflow

To further aid in understanding, the following diagrams illustrate the mechanism of action of Quinupristin and a general workflow for preparing solutions.

G Mechanism of Action of Quinupristin cluster_ribosome Bacterial 50S Ribosomal Subunit 50S_subunit P-site A-site E-site (Exit Tunnel) Incomplete_Chain Incomplete Polypeptide Chain 50S_subunit:f2->Incomplete_Chain 3. Blocks exit tunnel and causes premature release Dalfopristin Dalfopristin Dalfopristin->50S_subunit:f1 1. Binds and induces conformational change Quinupristin Quinupristin Quinupristin->50S_subunit:f2 2. Binding enhanced by Dalfopristin Polypeptide_Chain Growing Polypeptide Chain

Caption: Synergistic action of Quinupristin and Dalfopristin on the bacterial ribosome.

G Workflow for Preparing this compound Solutions Start Start Weigh Weigh Quinupristin Mesylate Powder Start->Weigh Choose_Solvent Choose Appropriate Solvent (e.g., DMSO) Weigh->Choose_Solvent Dissolve Dissolve Powder (Vortex/Sonicate) Choose_Solvent->Dissolve Sterilize Sterile Filter (0.22 µm) Dissolve->Sterilize Aliquot_Store Aliquot and Store at -20°C / -80°C Sterilize->Aliquot_Store For cell culture Dilute Dilute Stock into Experimental Medium Sterilize->Dilute For immediate use Aliquot_Store->Dilute End End Dilute->End

Caption: A generalized workflow for the preparation of this compound solutions.

References

Addressing batch-to-batch variability of Quinupristin mesylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Quinupristin Mesylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this compound in experimental settings, with a focus on addressing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a streptogramin B antibiotic. It is almost always used in combination with Dalfopristin (a streptogramin A antibiotic) in a 30:70 weight-to-weight ratio, a combination known as Quinupristin/Dalfopristin (Synercid®).[1] This combination therapy is effective against a range of Gram-positive bacteria, including multi-drug resistant strains.[2]

The two components work synergistically to inhibit bacterial protein synthesis. Dalfopristin binds to the 50S ribosomal subunit, which enhances the binding of Quinupristin to a nearby site.[1][2] This dual action blocks the elongation of polypeptide chains and leads to the release of incomplete peptides, ultimately inhibiting bacterial growth.[1][3] While each component is bacteriostatic on its own, the combination is often bactericidal.[1]

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results between different batches of this compound. What could be the cause?

A2: Inconsistent MIC results are a common challenge and can stem from several factors related to batch-to-batch variability:

  • Ratio of Quinupristin to Dalfopristin: The synergistic activity is dependent on the correct 30:70 ratio. Deviations in this ratio between batches can significantly alter the observed MIC.[4]

  • Purity of the Compound: The presence of impurities or degradation products can interfere with the antibiotic's activity.

  • Solubility and Preparation of Stock Solutions: Incomplete solubilization or precipitation of the compound in your stock solution can lead to inaccurate concentrations in your assay.

  • Stability of the Compound: Quinupristin/Dalfopristin has limited stability in certain media and at different temperatures, which can lead to a loss of potency over time.[5]

Q3: How should I properly store and handle this compound to minimize variability?

A3: Proper storage and handling are critical for maintaining the potency and consistency of this compound.

  • Storage of Lyophilized Powder: Unopened vials of Quinupristin/Dalfopristin should be stored at refrigerated temperatures (2-8°C).

  • Stock Solutions: For in vitro studies, stock solutions are often prepared in a solvent like DMSO. These solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: The stability of Quinupristin/Dalfopristin in aqueous solutions and culture media is limited. It is recommended to prepare fresh working solutions for each experiment. One study showed a significant loss of activity in broth microdilution trays when pre-incubated at 35°C for extended periods.[5]

Q4: What are the recommended solvents and diluents for this compound in in vitro experiments?

A4: this compound is often supplied as part of the Quinupristin/Dalfopristin complex.

  • Solvents for Stock Solutions: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.

  • Diluents for Working Solutions: For in vitro assays, it is crucial to use appropriate diluents. Quinupristin/Dalfopristin is incompatible with saline solutions.[6] Therefore, 5% dextrose in water (D5W) or sterile water should be used for reconstitution and further dilution.

Troubleshooting Guides

Issue 1: Inconsistent MIC Results

If you are observing variable MIC values for this compound against the same bacterial strain, follow this troubleshooting workflow:

G cluster_batch Batch Assessment cluster_assay Assay Parameters start Inconsistent MIC Results check_qc Verify QC Strain Performance start->check_qc check_prep Review Stock Solution Preparation and Storage check_qc->check_prep QC OK resolve Consistent MICs check_qc->resolve QC Fails -> Troubleshoot Assay check_batch Assess Batch-to-Batch Variability check_prep->check_batch coa Review Certificate of Analysis check_batch->coa check_assay Examine Assay Parameters media Check Media Type and pH check_assay->media hplc Perform HPLC Analysis (Optional) coa->hplc hplc->check_assay incubation Verify Incubation Time and Temperature media->incubation inoculum Confirm Inoculum Density incubation->inoculum inoculum->resolve

Troubleshooting workflow for inconsistent MIC results.
  • Verify QC Strain Performance: Always run a quality control strain with known MIC values for Quinupristin/Dalfopristin (e.g., Streptococcus pneumoniae ATCC 49619).[7] If the QC strain results are out of range, this suggests a problem with your assay setup.

  • Review Stock Solution Preparation and Storage: Ensure that the stock solution was prepared correctly, using the appropriate solvent and that it has been stored properly to prevent degradation.

  • Assess Batch-to-Batch Variability:

    • Review Certificate of Analysis (CoA): Compare the CoAs of the different batches. Pay close attention to purity, the ratio of Quinupristin to Dalfopristin, and any specified impurities.

    • Perform HPLC Analysis (Optional): If you have the capability, performing an in-house HPLC analysis can confirm the purity and component ratio of your batches.

  • Examine Assay Parameters:

    • Check Media Type and pH: The activity of streptogramins can be influenced by the culture medium. Ensure you are using the recommended medium and that the pH is within the appropriate range.[4]

    • Verify Incubation Time and Temperature: Inconsistent incubation conditions can affect bacterial growth and drug stability.

    • Confirm Inoculum Density: An incorrect inoculum size can lead to variable MIC results.

Issue 2: Poor Solubility or Precipitation

If you are experiencing difficulty dissolving this compound or observe precipitation in your solutions:

G start Poor Solubility or Precipitation check_solvent Verify Solvent for Stock Solution start->check_solvent check_solvent->start Incorrect Solvent -> Re-prepare check_diluent Check Diluent for Working Solution check_solvent->check_diluent Correct Solvent Used check_diluent->start Incorrect Diluent -> Re-prepare check_concentration Review Final Concentration check_diluent->check_concentration Correct Diluent Used check_temp Assess Temperature During Preparation check_concentration->check_temp resolve Clear Solution check_temp->resolve

Troubleshooting workflow for solubility issues.
  • Verify Solvent for Stock Solution: Ensure you are using a suitable solvent like DMSO for your initial high-concentration stock.

  • Check Diluent for Working Solution: Remember that Quinupristin/Dalfopristin is incompatible with saline. Use 5% dextrose in water or sterile water for dilutions.[6]

  • Review Final Concentration: The final concentration of the drug in your assay should not exceed its solubility in the aqueous medium. You may need to adjust your dilution scheme.

  • Assess Temperature During Preparation: Ensure all components are at room temperature before mixing, unless otherwise specified. Some compounds are less soluble at lower temperatures.

Data Presentation

Table 1: Representative Quality Control Parameters for Quinupristin/Dalfopristin

This table provides an example of typical quality control specifications that might be found on a Certificate of Analysis for a research-grade batch of Quinupristin/Dalfopristin.

ParameterSpecificationMethod
Appearance White to slightly yellowish powderVisual
Identification Conforms to reference standardHPLC
Assay (Purity) ≥98.0%HPLC
Quinupristin Content 28.0% - 32.0%HPLC
Dalfopristin Content 68.0% - 72.0%HPLC
Water Content ≤2.0%Karl Fischer
Residue on Ignition ≤0.5%USP <281>
Heavy Metals ≤20 ppmUSP <231>
Residual Solvents Meets USP <467> requirementsGC
Table 2: Quality Control Ranges for Susceptibility Testing

The following are established quality control ranges for MIC and disk diffusion testing of Quinupristin/Dalfopristin against specific bacterial strains.[7]

Quality Control StrainMIC (µg/mL)Disk Diffusion (15 µg disk) Zone Diameter (mm)
Streptococcus pneumoniae ATCC 496190.25 - 1.019 - 24
Haemophilus influenzae ATCC 492472.0 - 16Not yet recommended

Experimental Protocols

Protocol 1: Preparation of Quinupristin/Dalfopristin Stock and Working Solutions
  • Preparation of 10 mg/mL Stock Solution in DMSO:

    • Weigh out the required amount of Quinupristin/Dalfopristin powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved.

    • Dispense into single-use aliquots and store at -20°C or -80°C.

  • Preparation of Working Solutions for MIC Assay:

    • Thaw an aliquot of the 10 mg/mL stock solution at room temperature.

    • Perform serial dilutions in sterile 5% dextrose in water (D5W) to achieve the desired concentrations for your assay. Do not use saline-based solutions.

    • Further dilute the working solutions in the appropriate culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to the final testing concentrations.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Ratio Analysis

This is a representative HPLC method for the analysis of Quinupristin and Dalfopristin. Specific parameters may need to be optimized for your instrument and column.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 0.05 M sodium phosphate buffer, pH adjusted to 3.2 with phosphoric acid

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 70% A and 30% B to 30% A and 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the Quinupristin/Dalfopristin batch in a mixture of Mobile Phase A and B (e.g., 50:50).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample and a certified reference standard.

    • Identify the peaks for Quinupristin and Dalfopristin based on the retention times of the reference standard.

    • Calculate the purity by dividing the sum of the peak areas of Quinupristin and Dalfopristin by the total peak area of all components.

    • Determine the ratio of Quinupristin to Dalfopristin based on their respective peak areas.

Mandatory Visualizations

Mechanism of Action of Quinupristin/Dalfopristin

G cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_inhibition Inhibition of Protein Synthesis P_site P-site Quinupristin Quinupristin P_site->Quinupristin Enhances binding of Quinupristin A_site A-site Dalfopristin Dalfopristin Dalfopristin->P_site Binds and induces conformational change Quinupristin->P_site Binds to nearby site inhibit_elongation Blocks polypeptide elongation Quinupristin->inhibit_elongation release_peptides Causes release of incomplete peptides Quinupristin->release_peptides

Synergistic mechanism of Quinupristin and Dalfopristin.
Logical Workflow for Investigating Batch-to-Batch Variability

G cluster_initial_checks Initial Checks cluster_drug_specific Drug-Specific Investigation start Observed Experimental Variability protocol Review Experimental Protocol start->protocol reagents Check Reagents and Media protocol->reagents equipment Verify Equipment Calibration reagents->equipment coa Compare Certificates of Analysis (Purity, Ratio, Impurities) equipment->coa No obvious errors storage Verify Storage and Handling coa->storage prep Confirm Solution Preparation (Solvent, Diluent) storage->prep analytical_testing Perform Analytical Testing (e.g., HPLC) prep->analytical_testing conclusion Identify Source of Variability prep->conclusion Discrepancy found analytical_testing->conclusion

Workflow for investigating batch-to-batch variability.

References

Minimizing infusion site reactions with Quinupristin dalfopristin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinupristin/Dalfopristin, focusing on the minimization of infusion site reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common infusion site reactions observed with Quinupristin/Dalfopristin?

A1: The most frequently reported local adverse events related to the infusion of Quinupristin/Dalfopristin are inflammation, pain, edema, and thrombophlebitis at the infusion site.[1][2][3] These reactions are more common with peripheral infusions.[4][5]

Q2: What is the underlying mechanism of Quinupristin/Dalfopristin-induced infusion site reactions?

A2: The exact in-vivo mechanism is not fully elucidated, but in-vitro studies suggest that Quinupristin/Dalfopristin can induce an inflammatory response in endothelial cells. This may be mediated by the increased expression of cell adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1), on the surface of endothelial cells, which can lead to leukocyte recruitment and inflammation.[6]

Q3: Are there any known incompatibilities of Quinupristin/Dalfopristin that can exacerbate infusion site reactions?

A3: Yes, Quinupristin/Dalfopristin is incompatible with saline solutions. It should only be reconstituted and diluted with 5% Dextrose in Water (D5W).[4][6] Flushing intravenous lines with sodium chloride injections or heparin solutions is not recommended due to these incompatibilities.[4]

Q4: Can concomitant medications help alleviate venous irritation?

A4: The concomitant administration of hydrocortisone or diphenhydramine has not been shown to effectively alleviate venous inflammation or pain associated with Quinupristin/Dalfopristin infusion.[4][7]

Troubleshooting Guide for Infusion Site Reactions

IssuePotential CauseRecommended Action
Mild to Moderate Pain and Inflammation at Peripheral Infusion Site Drug-induced venous irritation- Slow the infusion rate.- Increase the infusion volume from 250 mL to 500 mL or 750 mL of D5W.[3][4]- Flush the vein with 5% Dextrose in Water after the infusion is complete.[4][7]
Severe Pain, Edema, or Thrombophlebitis at Peripheral Infusion Site Significant venous intolerance- Discontinue the peripheral infusion at the current site.- Change the infusion site.[3][4]- Consider administering the infusion via a peripherally inserted central catheter (PICC) or a central venous catheter.[3][4][5]
Precipitation or Cloudiness in the Infusion Bag Incompatibility with diluent or other medications- Immediately discard the solution.- Ensure Quinupristin/Dalfopristin is only reconstituted and diluted with 5% Dextrose in Water (D5W).[4][6]- Do not mix with any other drugs in the same infusion bag.

Data on Infusion Site Reactions

The following table summarizes the incidence of common infusion site reactions from comparative clinical trials.

Adverse ReactionIncidence with Quinupristin/Dalfopristin (%)Incidence with Comparator (%)
Inflammation at infusion site42.025.0
Pain at infusion site40.023.7
Edema at infusion site17.39.5
Infusion site reaction (unspecified)13.410.1
Thrombophlebitis2.40.3

Source: Adapted from clinical trial data.[7][8]

The following table presents in-vitro cytotoxicity data of Quinupristin/Dalfopristin (QD) compared to other antibiotics.

Cell LineCytotoxicity AssayEC50 for QD (mg/L)EC50 for Erythromycin (mg/L)
3T3 fibroblastsNeutral Red (NR) uptake20340
3T3 fibroblastsCrystal Violet (CV)12200
Eahy926 endothelial cellsNeutral Red (NR) uptake50880
Eahy926 endothelial cellsCrystal Violet (CV)40750

EC50: Half-maximal effective concentration. A lower EC50 indicates higher cytotoxicity.[9][10]

Experimental Protocols

In-Vitro Assessment of Endothelial Cell Activation

Objective: To determine the effect of Quinupristin/Dalfopristin on the expression of adhesion molecules on cultured human endothelial cells.

Methodology:

  • Cell Culture: Culture human endothelial cells (e.g., Eahy926 cell line) to confluence in appropriate cell culture flasks.

  • Drug Exposure: Expose the endothelial cell monolayers to varying concentrations of Quinupristin/Dalfopristin (e.g., 3, 10, 30, and 100 mg/L) in culture medium for 24 hours. Include a negative control (untreated cells) and a positive control (e.g., TNF-α at 10 ng/ml).

  • Cell Harvesting and Staining: After incubation, wash the cells and detach them. Stain the cells with fluorescently labeled monoclonal antibodies against specific cell surface adhesion molecules (e.g., ICAM-1, VCAM-1, E-selectin).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the expression of the adhesion molecules on the cell surface.

  • Data Analysis: Compare the mean fluorescence intensity of the different treatment groups to the control groups to determine the change in adhesion molecule expression.

In-Vivo Evaluation of Infusion Site Reactions in an Animal Model

Objective: To evaluate the effect of different infusion volumes on the severity of Quinupristin/Dalfopristin-induced infusion site reactions in a rabbit model.

Methodology:

  • Animal Model: Use healthy adult New Zealand white rabbits.

  • Catheterization: Anesthetize the animals and aseptically place a peripheral intravenous catheter into the marginal ear vein.

  • Drug Preparation: Prepare Quinupristin/Dalfopristin at a standard dose (e.g., 7.5 mg/kg) diluted in two different volumes of 5% Dextrose in Water: a standard volume (e.g., 250 mL equivalent for human dose) and an increased volume (e.g., 500 mL equivalent). A control group will receive the vehicle (D5W) only.

  • Infusion: Administer the prepared solutions as a slow intravenous infusion over 60 minutes.

  • Site Evaluation: At regular intervals (e.g., 1, 6, 12, and 24 hours post-infusion), visually assess the infusion site for signs of phlebitis (erythema, edema, and thrombosis) using a standardized scoring system.

  • Histopathology: At the end of the observation period, euthanize the animals and collect tissue samples from the infused vein for histopathological examination to assess the degree of inflammation and vessel wall damage.

  • Data Analysis: Compare the phlebitis scores and histopathological findings between the different treatment groups.

Visualizations

experimental_workflow cluster_invitro In-Vitro Protocol cluster_invivo In-Vivo Protocol culture Culture Endothelial Cells expose Expose to Quinupristin/Dalfopristin culture->expose stain Stain with Fluorescent Antibodies expose->stain flow Analyze via Flow Cytometry stain->flow analyze_invitro Analyze Adhesion Molecule Expression flow->analyze_invitro animal Rabbit Model with IV Catheter prepare Prepare Drug in Different Volumes animal->prepare infuse Administer Infusion prepare->infuse evaluate Visual and Histopathological Evaluation infuse->evaluate analyze_invivo Compare Reaction Scores evaluate->analyze_invivo

Caption: Experimental workflows for in-vitro and in-vivo studies.

signaling_pathway QD Quinupristin/Dalfopristin EndothelialCell Venous Endothelial Cell QD->EndothelialCell Direct Contact Activation Cellular Stress / Activation EndothelialCell->Activation Upregulation Upregulation of Adhesion Molecules (e.g., ICAM-1) Activation->Upregulation Adhesion Leukocyte Adhesion and Transmigration Upregulation->Adhesion Mediates Leukocyte Leukocyte Leukocyte->Adhesion Inflammation Local Inflammation (Phlebitis) Adhesion->Inflammation

Caption: Putative signaling pathway for infusion site reactions.

troubleshooting_logic action action start Infusion Site Reaction Observed is_peripheral Peripheral Line? start->is_peripheral Check Infusion Route is_severe Reaction Severe? is_peripheral->is_severe Yes central_line_check Check for Other Causes (e.g., infection, occlusion) is_peripheral->central_line_check No (Central Line) severe_action Stop Infusion Change Site Consider Central Line/PICC is_severe->severe_action Yes mild_action Increase Dilution Volume Slow Infusion Rate Flush with D5W post-infusion is_severe->mild_action No

Caption: Troubleshooting logic for infusion site reactions.

References

Quinupristin Mesylate Quality Control and Purity Testing: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Quinupristin Mesylate Quality Control and Purity Testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions related to the analysis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may be encountered during the quality control and purity testing of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Q1: What are the typical starting parameters for an HPLC method for the assay and purity of Quinupristin and Dalfopristin?

A1: While a specific official monograph with detailed HPLC parameters was not publicly available in the search, a stability-indicating HPLC method for similar compounds often involves a C18 column with gradient elution. A typical starting point would be a mobile phase consisting of a phosphate buffer and a mixture of acetonitrile and methanol, with UV detection. The ratio of Quinupristin to Dalfopristin is generally 30:70 (w/w).

Q2: I am observing peak tailing for the Quinupristin or Dalfopristin peaks in my HPLC chromatogram. What are the possible causes and solutions?

A2: Peak tailing in HPLC can be caused by several factors. Here are some common causes and troubleshooting steps:

  • Secondary Interactions: Silanol groups on the silica-based column packing can interact with basic functional groups on the analytes.

    • Solution: Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). Adjusting the mobile phase pH to a lower value (e.g., pH 3-4) can also help by protonating the silanol groups.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can affect peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

Q3: My retention times are shifting between injections. What should I check?

A3: Retention time variability can compromise the reliability of your results. Consider the following:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause.

    • Solution: Ensure accurate and consistent preparation of the mobile phase. Premixing solvents before use and degassing thoroughly can improve stability.

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Pump Performance: Fluctuations in pump pressure or flow rate will affect retention times.

    • Solution: Check the pump for leaks and ensure the pressure is stable. Purge the pump to remove any air bubbles.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Q4: I am not getting good resolution between Quinupristin, Dalfopristin, and potential impurities. How can I improve this?

A4: Improving resolution may require method optimization:

  • Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient can often improve the separation of closely eluting peaks.

  • Change Organic Modifier: Switching from acetonitrile to methanol, or using a combination, can alter selectivity.

  • Adjust pH: Changing the pH of the aqueous portion of the mobile phase can affect the ionization state of the analytes and impurities, thus altering their retention and improving separation.

  • Lower Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will increase run time.

Impurity and Degradation Product Analysis

Q5: What are the common impurities associated with this compound?

A5: Specific process-related impurities and degradation products would be detailed in the official pharmacopeial monograph. Generally, impurities can arise from the synthesis process (starting materials, by-products) or from degradation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are used to identify potential degradation products and to develop a stability-indicating method.

Q6: What are the typical acceptance criteria for impurities in an active pharmaceutical ingredient (API) like this compound?

A6: Acceptance criteria for impurities are typically defined by regulatory bodies like the ICH and pharmacopeias such as the USP and EP. These are generally categorized as:

  • Reporting Threshold: The level above which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be identified.

  • Qualification Threshold: The level above which an impurity must be qualified for its potential biological safety.

These thresholds are dependent on the maximum daily dose of the drug.

Physical and Chemical Tests

Q7: How is the water content of this compound determined?

A7: The water content of lyophilized powders like this compound is typically determined using Karl Fischer titration. This method is specific for water and is more accurate than loss on drying for this type of substance. The procedure involves dissolving a known amount of the sample in a suitable solvent and titrating with a Karl Fischer reagent.

Q8: What are the requirements for injectable products like Quinupristin for Injection regarding particulate matter and bacterial endotoxins?

A8: As an injectable product, Quinupristin for Injection must comply with pharmacopeial standards for sterility, particulate matter, and bacterial endotoxins.

  • Particulate Matter: The product is tested according to USP general chapter <788> Particulate Matter in Injections.[1][2][3][4][5] This involves counting the number of sub-visible particles using light obscuration or microscopic methods.

  • Bacterial Endotoxins: The test for bacterial endotoxins is performed as per USP general chapter <85>, typically using the Limulus Amebocyte Lysate (LAL) test.[6][7][8] This test detects the presence of endotoxins from gram-negative bacteria.

Quantitative Data Summary

The following tables summarize typical quality control tests and general acceptance criteria for an API like this compound, based on common pharmaceutical standards. Note that specific values would be found in the official monograph for the substance.

Table 1: Identification and Assay

TestMethodAcceptance Criteria
Identification A Infrared SpectroscopyThe infrared absorption spectrum of the sample corresponds to that of the reference standard.
Identification B HPLCThe retention times of the major peaks in the chromatogram of the sample correspond to those of the Quinupristin and Dalfopristin reference standards.
Assay HPLCContent of Quinupristin and Dalfopristin should be within a specified range (e.g., 90.0% to 110.0% of the labeled amount). The ratio of Quinupristin to Dalfopristin is typically 30:70.

Table 2: Purity and Impurities

TestMethodAcceptance Criteria (Illustrative)
Related Substances HPLCIndividual Unspecified Impurity: Not more than 0.10% Total Impurities: Not more than 1.0%
Water Content Karl Fischer TitrationNot more than a specified percentage (e.g., NMT 2.0%).
Residual Solvents Gas Chromatography (GC)Meets the requirements of USP <467> for residual solvents.

Table 3: Quality Tests for Injectable Formulation

TestMethodAcceptance Criteria
Bacterial Endotoxins LAL Test (USP <85>)Contains not more than a specified amount of endotoxin units (EU) per milligram of the active substance.
Particulate Matter Light Obscuration or Microscopic (USP <788>)≥10 µm: NMT 6000 particles per container ≥25 µm: NMT 600 particles per container (for containers < 100 mL).[3]
Sterility Sterility Test (USP <71>)Meets the requirements.

Experimental Protocols

Protocol 1: HPLC Method for Assay and Related Substances

This protocol is a general representation and should be optimized and validated for specific laboratory conditions.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.05 M Phosphate buffer, pH adjusted to 4.5.

    • Mobile Phase B: Acetonitrile:Methanol (80:20 v/v).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      25 70
      30 70
      31 40

      | 40 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard and 58 mg of Dalfopristin reference standard into a 100-mL volumetric flask.

    • Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Sample Solution Preparation:

    • Accurately weigh about 83 mg of this compound sample into a 100-mL volumetric flask.

    • Dissolve in and dilute to volume with the same diluent.

  • Procedure:

    • Inject the diluent as a blank.

    • Inject the standard solution five times and check for system suitability (e.g., resolution between Quinupristin and Dalfopristin, tailing factor, and relative standard deviation of peak areas).

    • Inject the sample solution.

    • Calculate the content of Quinupristin and Dalfopristin and the percentage of any related substances.

Protocol 2: Water Content Determination by Karl Fischer Titration
  • Apparatus: A suitable automatic Karl Fischer titrator.

  • Reagent: Karl Fischer reagent.

  • Procedure:

    • Standardize the Karl Fischer reagent using a known amount of water or a water standard.

    • Accurately weigh a suitable amount of this compound sample and introduce it into the titration vessel containing a suitable solvent (e.g., methanol).

    • Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.

    • Calculate the percentage of water in the sample.

Visualizations

Quality_Control_Workflow cluster_0 Raw Material Testing cluster_1 Analytical Testing cluster_3 Release Decision raw_material This compound API identification Identification (IR, HPLC) raw_material->identification assay_purity Assay & Purity (HPLC) raw_material->assay_purity water_content Water Content (Karl Fischer) raw_material->water_content residual_solvents Residual Solvents (GC) raw_material->residual_solvents specification_check Meets Specification? identification->specification_check assay_purity->specification_check water_content->specification_check residual_solvents->specification_check sterility Sterility Test endotoxins Bacterial Endotoxins particulate_matter Particulate Matter release Release specification_check->release Yes reject Reject specification_check->reject No

Caption: Quality Control Workflow for this compound.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues cluster_solutions Potential Solutions problem HPLC Problem Observed peak_tailing Peak Tailing problem->peak_tailing peak_fronting Peak Fronting problem->peak_fronting split_peaks Split Peaks problem->split_peaks rt_drift Retention Time Drift problem->rt_drift no_peaks No Peaks problem->no_peaks high_pressure High Backpressure problem->high_pressure pressure_fluctuation Pressure Fluctuations problem->pressure_fluctuation sol_mobile_phase Check Mobile Phase (Composition, pH, Degassing) peak_tailing->sol_mobile_phase sol_column Check Column (Contamination, Age, Equilibration) peak_tailing->sol_column sol_sample Check Sample (Concentration, Solvent) peak_tailing->sol_sample peak_fronting->sol_column peak_fronting->sol_sample split_peaks->sol_column sol_injector Check Injector/Fittings (Blockage, Leaks) split_peaks->sol_injector rt_drift->sol_mobile_phase rt_drift->sol_column sol_pump Check Pump (Leaks, Air Bubbles, Seals) rt_drift->sol_pump no_peaks->sol_pump no_peaks->sol_sample no_peaks->sol_injector high_pressure->sol_column high_pressure->sol_injector pressure_fluctuation->sol_pump

Caption: Logical Troubleshooting Flow for Common HPLC Issues.

References

Validation & Comparative

Quinupristin Mesylate: A Comparative Analysis of Efficacy Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Quinupristin mesylate's performance against other antibiotics, supported by experimental data. Quinupristin is a streptogramin antibiotic that, in combination with dalfopristin (as quinupristin/dalfopristin or Q/D), exhibits potent activity against a range of clinically significant Gram-positive bacteria, including multi-drug resistant strains. This document summarizes key in vitro and clinical efficacy data, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows.

In Vitro Efficacy: A Comparative Summary

Quinupristin/dalfopristin has demonstrated significant in vitro activity against various Gram-positive clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VREF), and drug-resistant Streptococcus pneumoniae. The following tables summarize the minimum inhibitory concentration (MIC) data from several comparative studies.

Table 1: Comparative In Vitro Activity of Quinupristin/Dalfopristin and Other Antibiotics against Staphylococcus aureus Isolates

Organism (No. of Isolates)AntibioticMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Methicillin-Resistant S. aureus (MRSA) Quinupristin/Dalfopristin≤0.5[1]1[1]0.12-2[2]
Linezolid240.25-4.0[3]
Vancomycin12-
Methicillin-Susceptible S. aureus (MSSA) Quinupristin/Dalfopristin≤0.5[1]1[1]0.12-2[2]
Linezolid24-
Vancomycin0.51-
Vancomycin-Intermediate S. aureus (VISA) (3) Quinupristin/Dalfopristin--All susceptible[1]
Linezolid--All susceptible[1]
Daptomycin--All susceptible[1]

Table 2: Comparative In Vitro Activity of Quinupristin/Dalfopristin and Other Antibiotics against Enterococcus faecium Isolates

Organism (No. of Isolates)AntibioticMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Vancomycin-Resistant E. faecium (VREF) Quinupristin/Dalfopristin-≤0.5[1]-
Linezolid-2.0[3]-
Daptomycin---
Vancomycin-Susceptible E. faecium Quinupristin/Dalfopristin-4.0[2]-
Linezolid-2.0[2]-

Clinical Efficacy: Head-to-Head Trials

Clinical trials have evaluated the efficacy of quinupristin/dalfopristin in treating serious infections caused by Gram-positive pathogens.

Table 3: Clinical Success Rates in Complicated Skin and Skin Structure Infections (cSSSI)

StudyTreatment GroupComparatorClinical Success Rate
Two randomized, multicentre trials (n=893)Quinupristin/DalfopristinCefazolin, Oxacillin, or Vancomycin68.2%[4]
Comparator-70.7%[4]

In two large trials for complicated skin and skin structure infections, quinupristin/dalfopristin demonstrated a clinical success rate of 68.2%, comparable to standard therapies such as cefazolin, oxacillin, or vancomycin, which had a combined success rate of 70.7%[4].

Table 4: Clinical Success Rates in Nosocomial Pneumonia

StudyTreatment GroupComparatorClinical Success Rate (Bacteriologically Evaluable)
Prospective, randomized, open-label trial (n=171)Quinupristin/DalfopristinVancomycin56.3%[5]
Vancomycin-58.3%[5]

A prospective, randomized trial comparing quinupristin/dalfopristin to vancomycin for the treatment of nosocomial pneumonia found equivalent clinical success rates in the bacteriologically evaluable population (56.3% for Q/D vs. 58.3% for vancomycin)[5][6].

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing: Broth Microdilution Method

The broth microdilution method is a standardized procedure used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The methodology generally follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared at a known concentration. Serial twofold dilutions of the agent are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are also included. The plate is then incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Serial Dilutions inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read and Interpret MIC Value incubate->read_results

Workflow for Minimum Inhibitory Concentration (MIC) Testing.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: A logarithmic-phase broth culture of the test organism is prepared, typically to a starting concentration of approximately 10⁶ CFU/mL[3].

  • Exposure to Antimicrobial Agent: The antimicrobial agent is added to the bacterial culture at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC)[3]. A growth control tube without the antibiotic is also included.

  • Sampling over Time: Aliquots are removed from each test tube at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours)[3][7].

  • Viable Cell Counting: The collected aliquots are serially diluted and plated on appropriate agar medium to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as the log10 CFU/mL versus time. Bactericidal activity is often defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Quinupristin and dalfopristin are inhibitors of bacterial protein synthesis that act synergistically. Each compound alone is bacteriostatic, but the combination is bactericidal against many pathogens[8][9]. They both bind to the 50S ribosomal subunit, but at different sites[8][10].

  • Dalfopristin (Streptogramin A): Binds to the 23S portion of the 50S ribosomal subunit, inducing a conformational change that increases the affinity for quinupristin by approximately 100-fold[8][9]. It inhibits the early phase of protein synthesis by blocking peptidyl transfer[8][10].

  • Quinupristin (Streptogramin B): Binds to a nearby site on the 50S ribosomal subunit and prevents the elongation of the polypeptide chain, leading to the release of incomplete peptide chains[8][9]. This action constitutes the inhibition of the late phase of protein synthesis[10].

Protein_Synthesis_Inhibition cluster_process Protein Synthesis Dalfopristin Dalfopristin (Streptogramin A) BindingSite_A Dalfopristin Binding Site (Peptidyl Transferase Center) Dalfopristin->BindingSite_A Binds to Quinupristin Quinupristin (Streptogramin B) BindingSite_B Quinupristin Binding Site (Peptide Exit Tunnel) Quinupristin->BindingSite_B Early_Phase Early Phase: Peptide Bond Formation BindingSite_A->Early_Phase Late_Phase Late Phase: Polypeptide Elongation BindingSite_B->Late_Phase Inhibits Protein_Synthesis Protein Synthesis

Synergistic Inhibition of Protein Synthesis by Q/D.

References

Quinupristin Mesylate vs. Vancomycin for MRSA Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) continue to pose a significant challenge in clinical practice, necessitating a thorough understanding of the available therapeutic options. Vancomycin has long been the mainstay of treatment for serious MRSA infections. However, concerns over its efficacy, the emergence of reduced susceptibility, and its potential for toxicity have driven the exploration of alternative agents. Among these is the streptogramin antibiotic quinupristin/dalfopristin (the mesylate salt of quinupristin is a component). This guide provides a detailed, objective comparison of quinupristin mesylate (as part of the quinupristin/dalfopristin combination) and vancomycin for the treatment of MRSA infections, supported by experimental data.

Mechanisms of Action: A Tale of Two Targets

The antimicrobial activity of quinupristin/dalfopristin and vancomycin stems from their distinct interactions with bacterial cellular machinery.

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for elongating and cross-linking the peptidoglycan chains, thereby compromising the integrity of the cell wall and leading to cell lysis.

Quinupristin/dalfopristin , on the other hand, targets protein synthesis. This combination of two streptogramin antibiotics works synergistically to inhibit the 50S ribosomal subunit. Dalfopristin binds first, inducing a conformational change in the ribosome that increases the binding affinity of quinupristin by approximately 100-fold. Dalfopristin directly interferes with peptidyl transfer, while quinupristin binds to a nearby site, preventing the elongation of the polypeptide chain and promoting the release of incomplete peptides. While each component is bacteriostatic individually, their combination is bactericidal against many susceptible organisms, including MRSA.

Comparative Mechanisms of Action against MRSA cluster_vancomycin Vancomycin cluster_quinupristin_dalfopristin Quinupristin/Dalfopristin vancomycin Vancomycin peptidoglycan_precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) vancomycin->peptidoglycan_precursor Binds to cell_wall_synthesis Cell Wall Synthesis peptidoglycan_precursor->cell_wall_synthesis Inhibits incorporation into cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis Leads to quinupristin_dalfopristin Quinupristin/ Dalfopristin ribosome_50s 50S Ribosomal Subunit quinupristin_dalfopristin->ribosome_50s Binds to protein_synthesis Protein Synthesis ribosome_50s->protein_synthesis Inhibits bacterial_death Bacterial Death protein_synthesis->bacterial_death Leads to

Diagram 1: Comparative Mechanisms of Action against MRSA

Clinical Efficacy: Head-to-Head Trials

Direct comparative clinical trials are essential for evaluating the relative efficacy of antimicrobial agents. Below is a summary of key studies that have compared quinupristin/dalfopristin with vancomycin for specific MRSA infections.

Nosocomial Pneumonia

A prospective, randomized, multicenter study compared the efficacy and safety of intravenous quinupristin/dalfopristin with vancomycin for the treatment of nosocomial pneumonia caused by Gram-positive pathogens. A key subgroup analysis focused on patients with MRSA pneumonia.[1]

Experimental Protocol:

  • Study Design: Randomized, open-label, comparative, multicenter trial.

  • Patient Population: Hospitalized patients with nosocomial pneumonia.

  • Treatment Arms:

    • Quinupristin/dalfopristin: 7.5 mg/kg intravenously every 8 hours.

    • Vancomycin: 1 g intravenously every 12 hours.

    • Both groups could receive aztreonam for Gram-negative coverage.[1]

  • Primary Efficacy Endpoints: Clinical success (cure or improvement) and bacteriological response in the bacteriologically evaluable population.[1]

Experimental Workflow for Nosocomial Pneumonia Trial start Patients with Nosocomial Pneumonia randomization Randomization start->randomization treatment_qd Quinupristin/Dalfopristin 7.5 mg/kg IV q8h randomization->treatment_qd treatment_vanco Vancomycin 1 g IV q12h randomization->treatment_vanco evaluation Evaluation of Clinical and Bacteriological Response treatment_qd->evaluation treatment_vanco->evaluation outcome Comparison of Efficacy and Safety evaluation->outcome

Diagram 2: Experimental Workflow for Nosocomial Pneumonia Trial

Efficacy and Safety Data:

OutcomeQuinupristin/DalfopristinVancomycin95% CI for Difference
Clinical Success (All Pathogens) 56.3% (49/87)58.3% (49/84)-16.8% to 12.8%
Clinical Success (MRSA Subgroup) Data not providedData not provided-
Bacteriological Response (All Pathogens) Similar between groupsSimilar between groups-
Adverse Events Leading to Discontinuation 15.3%9.5%-

Data sourced from Fagon et al., 2000.[1]

In this study, quinupristin/dalfopristin was found to be equivalent to vancomycin for the treatment of nosocomial pneumonia caused by Gram-positive pathogens overall.[1]

Complicated Skin and Skin Structure Infections (cSSSI)

Two randomized, open-label trials of similar design compared quinupristin/dalfopristin with standard therapies (cefazolin, oxacillin, or vancomycin) for complicated skin and skin structure infections.

Experimental Protocol:

  • Study Design: Two randomized, open-label, comparative trials.

  • Patient Population: Hospitalized patients with complicated skin and skin structure infections.

  • Treatment Arms:

    • Quinupristin/dalfopristin

    • Comparator (cefazolin, oxacillin, or vancomycin)

  • Primary Efficacy Endpoints: Clinical success (cure plus improvement) in the clinically evaluable population and bacteriological eradication rates in the bacteriologically evaluable population.[2]

Efficacy and Safety Data:

OutcomeQuinupristin/DalfopristinComparator (including Vancomycin)95% CI for Difference
Clinical Success Rate 68.2%70.7%-10.1% to 5.1%
Bacteriological Eradication Rate 65.8%72.7%-
Drug-Related Venous Adverse Events 66.2%28.4%-
Premature Discontinuation (Adverse Events) 19.1%Not specified for adverse events-

Data sourced from Nichols et al., 1999.[2]

The clinical success rate of quinupristin/dalfopristin was equivalent to that of the comparator agents.[2] However, the bacteriological eradication rate was somewhat lower for quinupristin/dalfopristin, which may be partly attributable to a higher rate of polymicrobial infections in this group.[2] A notable difference was the significantly higher rate of venous adverse events associated with quinupristin/dalfopristin, leading to a higher rate of premature discontinuation due to adverse events.[2]

Safety and Tolerability

A critical aspect of any antimicrobial therapy is its safety profile. Both vancomycin and quinupristin/dalfopristin are associated with distinct adverse effects.

Adverse Event ProfileQuinupristin/DalfopristinVancomycin
Common Infusion site reactions (pain, inflammation, edema, thrombophlebitis), arthralgia, myalgia, nausea, diarrhea, rash, vomiting."Red man syndrome" (infusion-related flushing, erythema, pruritus), nephrotoxicity, ototoxicity, phlebitis.
Less Common Hyperbilirubinemia.Neutropenia, thrombocytopenia.

Conclusion

The decision to use quinupristin/dalfopristin or vancomycin for the treatment of MRSA infections is multifactorial and depends on the specific clinical scenario, including the site of infection, local resistance patterns, and patient-specific factors.

  • Efficacy: Clinical trial data suggest that quinupristin/dalfopristin has comparable clinical efficacy to vancomycin for the treatment of nosocomial pneumonia and complicated skin and skin structure infections caused by susceptible Gram-positive organisms, including MRSA.[1][2]

  • Safety: Quinupristin/dalfopristin is associated with a high incidence of venous adverse events, which can lead to treatment discontinuation.[2] Vancomycin is associated with potential nephrotoxicity and ototoxicity, requiring therapeutic drug monitoring.

  • Mechanism: Their distinct mechanisms of action mean there is no cross-resistance between the two agents, making quinupristin/dalfopristin a potential option for vancomycin-resistant or -intermediate strains, although its primary approval is for vancomycin-resistant Enterococcus faecium.

For drug development professionals, the limitations of both agents highlight the ongoing need for novel anti-MRSA therapies with improved efficacy and safety profiles. The challenges of venous tolerability with quinupristin/dalfopristin and the nephrotoxicity concerns with vancomycin underscore the importance of developing well-tolerated and effective treatments for these serious infections.

References

A Comparative Analysis of Quinupristin Mesylate and Linezolid for the Treatment of Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial therapeutics, the rise of resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), has necessitated the development of novel agents. Among the critical options in the clinical arsenal are Quinupristin mesylate (as part of the quinupristin/dalfopristin combination) and linezolid. This guide provides a detailed comparative study of these two antimicrobial agents, focusing on their mechanisms of action, in vitro and in vivo efficacy, resistance profiles, and pharmacokinetic/pharmacodynamic properties, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Ribosomal Inhibitors

Both quinupristin/dalfopristin and linezolid exert their antimicrobial effects by inhibiting bacterial protein synthesis at the level of the 50S ribosomal subunit. However, their specific binding sites and mechanisms of action are distinct, which has implications for their spectrum of activity and potential for cross-resistance.[1][2][3][4][5]

Quinupristin/dalfopristin , a combination of two semi-synthetic streptogramin antibiotics, acts synergistically to halt protein synthesis. Dalfopristin (a streptogramin A) binds to the peptidyl transferase center of the 50S subunit, inducing a conformational change that enhances the binding of quinupristin (a streptogramin B) by approximately 100-fold.[5][6][7] Dalfopristin inhibits the early phase of protein synthesis by interfering with peptidyl transfer, while quinupristin binds to a nearby site and inhibits the late phase of protein synthesis by preventing polypeptide elongation and promoting the release of incomplete peptide chains.[4][5] This synergistic action results in bactericidal activity against many susceptible organisms.[5]

Linezolid , the first of the oxazolidinone class of antibiotics, also targets the 50S ribosomal subunit but at a unique site.[1][2][3][8][9] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex, a critical early step in protein synthesis.[3][9] By acting at the initiation phase, its mechanism is distinct from most other protein synthesis inhibitors that act during elongation.[1][8] Linezolid is generally considered a bacteriostatic agent against staphylococci and enterococci, but it exhibits bactericidal activity against most strains of streptococci.[3]

cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_quinupristin_dalfopristin Quinupristin/Dalfopristin Action cluster_linezolid Linezolid Action A_site A-site P_site P-site PTC Peptidyl Transferase Center (PTC) Exit_Tunnel Polypeptide Exit Tunnel Dalfopristin Dalfopristin Dalfopristin->PTC Binds to PTC Dalfopristin->PTC Inhibits Peptidyl Transfer (Early Phase) Conformational_Change Conformational Change of 50S Subunit Dalfopristin->Conformational_Change Induces Quinupristin Quinupristin Quinupristin->Exit_Tunnel Binds near PTC in Exit Tunnel Quinupristin->Exit_Tunnel Quinupristin->Exit_Tunnel Inhibits Polypeptide Elongation (Late Phase) Incomplete_Peptides Release of Incomplete Polypeptide Chains Quinupristin->Incomplete_Peptides Causes Conformational_Change->Quinupristin Enhances Binding of Linezolid Linezolid Linezolid->PTC Binds to 23S rRNA at the PTC Linezolid->PTC Initiation_Complex Prevents Formation of 70S Initiation Complex Linezolid->Initiation_Complex Linezolid->Initiation_Complex Inhibits Protein Synthesis Initiation

Figure 1: Mechanism of Action of Quinupristin/Dalfopristin and Linezolid.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of quinupristin/dalfopristin and linezolid has been extensively evaluated against a wide range of Gram-positive pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for these agents against key clinical isolates.

OrganismNo. of IsolatesDrugMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)Reference(s)
Methicillin-Resistant S. aureus (MRSA) 127Quinupristin/Dalfopristin-1.0-[10]
127Linezolid-4.0100[10]
109Quinupristin/Dalfopristin--100[11]
109Linezolid--100[11]
Vancomycin-Resistant E. faecium (VRE) 96Quinupristin/Dalfopristin-2.090[10]
96Linezolid-2.090[10]
Streptococcus pneumoniae -Quinupristin/Dalfopristin--~100[12]
-Linezolid--~100[12]

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of both quinupristin/dalfopristin and linezolid in treating serious Gram-positive infections.

IndicationStudy DesignComparatorClinical Success Rate (Quinupristin/Dalfopristin)Clinical Success Rate (Linezolid)Key FindingsReference(s)
Vancomycin-Resistant E. faecium Infections Prospective, RandomizedLinezolid43%58%Comparable clinical responses. Higher incidence of myalgias/arthralgias with quinupristin/dalfopristin.[13]
Meta-analysisLinezolid--Linezolid was associated with a significantly lower mortality rate compared to quinupristin/dalfopristin.[14]
Complicated Skin and Skin Structure Infections Randomized TrialVancomycinComparable to comparator-Clinical success rates were comparable to vancomycin.[15]
Nosocomial Pneumonia Randomized TrialVancomycinEquivalent to vancomycin-Clinical success rates were equivalent to vancomycin.[15]
MRSA Infections (Emergency Use) Open-label, Non-comparative-71.1% (overall success)-A viable treatment option for patients intolerant of or failing other therapies.[16]

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetic and pharmacodynamic profiles of quinupristin/dalfopristin and linezolid differ significantly, influencing their clinical application.

ParameterQuinupristin/DalfopristinLinezolidReference(s)
Bioavailability IV administration only~100% (oral and IV)[15]
Protein Binding -~31%[3]
Half-life Quinupristin: ~0.8 h, Dalfopristin: ~0.7 h~5-7 hours[5]
Metabolism Hepatic (CYP3A4 inhibitor)Hepatic (non-CYP enzymes)[5]
Excretion Primarily fecalRenal and non-renal[3]
CNS Penetration -Good[17][18]

Mechanisms of Resistance

Resistance to both agents, although still relatively uncommon, is a growing concern.

Quinupristin/Dalfopristin: Resistance in E. faecium can emerge during therapy.[13] The presence of constitutive macrolide-lincosamide-streptogramin B (MLSB) resistance may impact the bactericidal activity of quinupristin/dalfopristin against staphylococci.[15]

Linezolid: Resistance is primarily associated with point mutations in the 23S rRNA gene, which alters the drug's binding site.[3][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of antimicrobial agents. Below are outlines of key experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

start Start prep_antibiotic Prepare serial two-fold dilutions of Quinupristin/Dalfopristin and Linezolid in cation-adjusted Mueller-Hinton broth start->prep_antibiotic inoculate Inoculate microtiter plate wells containing 100 µL of antibiotic dilutions with 10 µL of inoculum prep_antibiotic->inoculate prep_inoculum Prepare bacterial inoculum adjusted to 0.5 McFarland standard and dilute to a final concentration of 5 x 10^5 CFU/mL prep_inoculum->inoculate controls Include growth control (no antibiotic) and sterility control (no inoculum) wells inoculate->controls incubate Incubate plates at 35°C for 16-20 hours controls->incubate read_mic Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Figure 2: Broth Microdilution MIC Determination Workflow.

Detailed Steps:

  • Antibiotic Preparation: Prepare stock solutions of quinupristin/dalfopristin and linezolid. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.[5][19]

  • Inoculum Preparation: Select 3-5 isolated colonies of the test organism from a non-selective agar plate. Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[5][19]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions.

  • Controls: Include a positive control well (inoculum without antibiotic) to ensure bacterial growth and a negative control well (broth without inoculum) to confirm sterility.

  • Incubation: Seal the plates and incubate at 35°C for 16-20 hours in ambient air.[5]

  • Reading the MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Detailed Steps:

  • Inoculum Preparation: Prepare a logarithmic-phase culture of the test organism in CAMHB, adjusting the final concentration to approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.[10]

  • Antibiotic Exposure: Add quinupristin/dalfopristin and linezolid at predetermined concentrations (e.g., 1x, 2x, 4x MIC) to flasks containing the bacterial suspension. Include a growth control flask without any antibiotic.

  • Incubation and Sampling: Incubate the flasks at 37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.[10]

  • Viable Cell Counting: Perform serial dilutions of the collected samples in sterile saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU/mL) on the plates from dilutions yielding 30-300 colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[10]

Murine Pneumonia Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in a living organism.

Detailed Steps:

  • Animal Model: Use specific pathogen-free mice (e.g., C57BL/6). Induce neutropenia by intraperitoneal injection of cyclophosphamide to render the mice more susceptible to infection.

  • Infection: Anesthetize the mice and intranasally inoculate them with a standardized suspension of MRSA to establish a lung infection.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), begin treatment with quinupristin/dalfopristin or linezolid administered via an appropriate route (e.g., subcutaneous or oral gavage) at various dosages. A control group should receive a placebo.

  • Efficacy Assessment: At a specified time after the initiation of treatment (e.g., 24 hours), euthanize the mice. Aseptically remove the lungs, homogenize the tissue, and perform quantitative cultures to determine the bacterial load (CFU/g of lung tissue).

  • Data Analysis: Compare the bacterial loads in the lungs of the treated groups to the control group to determine the in vivo efficacy of each antibiotic.

Conclusion

Both quinupristin/dalfopristin and linezolid are valuable therapeutic options for the management of infections caused by resistant Gram-positive bacteria. Quinupristin/dalfopristin offers synergistic bactericidal activity against many pathogens, while linezolid provides the advantage of excellent oral bioavailability and a unique mechanism of action that limits cross-resistance. The choice between these agents should be guided by the specific pathogen and its susceptibility profile, the site and severity of the infection, and the patient's clinical status and comorbidities. The experimental protocols outlined in this guide provide a framework for the continued comparative evaluation of these and future antimicrobial agents.

References

The Synergistic Alliance: Quinupristin/Dalfopristin and β-Lactam Antibiotics in Combating Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in vitro studies reveals a consistent synergistic or additive effect when Quinupristin/Dalfopristin is combined with β-lactam antibiotics against challenging Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). This guide provides a comparative overview of the experimental data supporting this synergy, details the methodologies employed, and explores the current understanding of the underlying mechanisms.

Quinupristin/Dalfopristin (Q-D), a streptogramin antibiotic, functions by inhibiting bacterial protein synthesis.[1] While a potent agent in its own right, its efficacy is significantly enhanced when used in combination with β-lactam antibiotics, a class of drugs that targets bacterial cell wall synthesis. This synergistic relationship is of particular interest to researchers and drug development professionals in the ongoing battle against antibiotic resistance.

Comparative Analysis of In Vitro Synergy

The synergistic interaction between Q-D and various β-lactam antibiotics has been quantified in several studies using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤0.5 is indicative of synergy, >0.5 to ≤1.0 suggests an additive effect, >1.0 to ≤4.0 indicates indifference, and >4.0 signifies antagonism.[2][3]

Against Staphylococcus aureus (MSSA & MRSA)

A pivotal study by Michelet et al. demonstrated that Q-D consistently exhibits additive or synergistic activity with a range of β-lactam antibiotics against both methicillin-susceptible (S. aureus) (MSSA) and MRSA isolates.[2] The positive interaction was observed irrespective of the bacteria's resistance to macrolide-lincosamide-streptogramin B (MLSB) antibiotics.[2]

β-Lactam AntibioticBacterial StrainFIC Index (Median)InteractionReference
FlucloxacillinMSSA & MRSA~0.5Synergy/Additive[2]
CefamandoleMSSA & MRSA~0.6Additive[2]
CefepimeMSSA & MRSA~0.7Additive[2]
ImipenemMSSA & MRSA~0.5Synergy/Additive[2]

Table 1: Synergistic and Additive Effects of Quinupristin/Dalfopristin with β-Lactam Antibiotics against Staphylococcus aureus.[2]

Against Vancomycin-Resistant Enterococcus faecium (VREF)

Studies investigating the efficacy of Q-D combinations against VREF have also yielded promising results. The combination with ampicillin-sulbactam, a β-lactam and β-lactamase inhibitor, has shown notable synergy.

β-Lactam AntibioticBacterial StrainNumber of Strains Showing SynergyMethodReference
Ampicillin-sulbactamVREF12 out of 12Checkerboard[3]
Ampicillin-sulbactamVREF3 out of 12Time-Kill Assay[3]
AmpicillinE. faecalis2 out of 10Checkerboard[4]

Table 2: Synergistic Activity of Quinupristin/Dalfopristin with Ampicillin-containing regimens against Enterococci.[3][4]

It is important to note that while checkerboard assays demonstrated synergy against all 12 VREF strains with ampicillin-sulbactam, time-kill studies, which assess the bactericidal effect over time, confirmed this synergy in 3 of the 12 strains.[3] This highlights the value of employing multiple methods for a comprehensive understanding of antibiotic interactions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of Quinupristin/Dalfopristin with β-lactam antibiotics.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Stock solutions of Quinupristin/Dalfopristin and the β-lactam antibiotic of interest, prepared at a concentration that is a multiple of the final desired highest concentration.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.[5]

2. Assay Setup:

  • A two-dimensional serial dilution of the antibiotics is prepared in the microtiter plate.

  • Quinupristin/Dalfopristin is serially diluted along the rows (e.g., from top to bottom).

  • The β-lactam antibiotic is serially diluted along the columns (e.g., from left to right).

  • This creates a checkerboard pattern where each well contains a unique combination of concentrations of the two drugs.

  • Control wells containing each antibiotic alone are included to determine the Minimum Inhibitory Concentration (MIC) of each drug individually. A growth control well without any antibiotics is also included.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized bacterial suspension.

  • The plates are incubated at 35-37°C for 18-24 hours.[2]

4. Data Analysis:

  • After incubation, the wells are visually inspected for turbidity to determine the MIC of each drug alone and in combination.

  • The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

  • The interaction is interpreted based on the FICI value as described previously.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.

1. Preparation of Materials:

  • Culture flasks or tubes containing CAMHB.

  • Stock solutions of the antibiotics.

  • Logarithmic-phase bacterial culture diluted to a starting inoculum of approximately 105 to 106 CFU/mL.[2]

2. Assay Setup:

  • Separate flasks are prepared for each condition:

    • Growth control (no antibiotic).

    • Quinupristin/Dalfopristin alone at a specific concentration (e.g., at or below the MIC).

    • β-lactam antibiotic alone at a specific concentration.

    • The combination of Quinupristin/Dalfopristin and the β-lactam antibiotic at the same concentrations.

3. Inoculation, Sampling, and Incubation:

  • The flasks are inoculated with the standardized bacterial suspension.

  • The cultures are incubated at 35-37°C with shaking.

  • Samples are withdrawn at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

4. Viable Cell Counting:

  • Serial dilutions of each sample are plated on appropriate agar plates.

  • The plates are incubated for 18-24 hours, and the number of colonies (CFU/mL) is determined.

5. Data Analysis:

  • The log10 CFU/mL is plotted against time for each condition.

  • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing Experimental Workflows and Mechanisms

To better understand the processes involved, the following diagrams illustrate a generalized workflow for synergy testing and the mechanism of action of Quinupristin/Dalfopristin.

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_interpretation Interpretation A Prepare Antibiotic Stock Solutions C Perform Checkerboard Assay (Serial Dilutions) A->C D Perform Time-Kill Assay (Fixed Concentrations) A->D B Prepare Standardized Bacterial Inoculum B->C B->D E Determine MICs and Calculate FIC Index C->E F Plot Time-Kill Curves (log10 CFU/mL vs. Time) D->F G Synergy, Additivity, Indifference, or Antagonism E->G F->G

A generalized workflow for determining antibiotic synergy.

QD_Mechanism cluster_dalfopristin Dalfopristin (Streptogramin A) cluster_quinupristin Quinupristin (Streptogramin B) ribosome Bacterial 50S Ribosomal Subunit d1 Binds to 50S subunit d1->ribosome d2 Induces conformational change d1->d2 d3 Inhibits early phase of protein synthesis d2->d3 q1 Binding enhanced by Dalfopristin d2->q1 synergy Synergistic Bactericidal Effect d3->synergy q2 Binds to a nearby site on 50S subunit q1->q2 q2->ribosome q3 Inhibits late phase of protein synthesis q2->q3 q3->synergy

Mechanism of action of Quinupristin/Dalfopristin.

The Enigma of the Synergistic Mechanism

While the individual mechanisms of action of Quinupristin/Dalfopristin and β-lactam antibiotics are well-established, the precise molecular basis for their synergistic interaction remains largely unknown.[2] It is hypothesized that the inhibition of protein synthesis by Q-D may interfere with the production of enzymes that contribute to β-lactam resistance, such as penicillin-binding proteins (PBPs) with low affinity for β-lactams in MRSA. Another possibility is that alterations in the bacterial cell envelope caused by β-lactams may enhance the penetration or activity of Q-D. Further research is needed to elucidate the exact mechanisms driving this beneficial drug interaction.

References

Antagonistic Interactions of Quinupristin Mesylate with Other Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinupristin, a streptogramin B antibiotic, is exclusively available in a fixed-dose combination with dalfopristin (a streptogramin A antibiotic) as Quinupristin-Dalfopristin (Q-D). This combination agent exhibits potent activity against a range of Gram-positive bacteria, including multi-drug resistant strains. While often synergistic, the interaction of Q-D with other antimicrobial agents can also be antagonistic, a critical consideration in clinical settings where combination therapy is frequently employed. This guide provides a comparative analysis of the antagonistic interactions of quinupristin, as a component of Q-D, with other drugs, supported by experimental data.

Overview of Antagonistic Interactions

In vitro studies have demonstrated that the bactericidal activity of certain antibiotics can be inhibited by the presence of Quinupristin-Dalfopristin. This antagonism is most pronounced when Q-D, acting as a bacteriostatic agent, is combined with a bactericidal drug that requires active bacterial growth to exert its effect. This phenomenon has been primarily observed in strains where Q-D does not exhibit bactericidal activity on its own, such as macrolide-lincosamide-streptogramin B (MLSB)-resistant Staphylococcus aureus.

Quantitative Data Summary

The following table summarizes the quantitative data from key in vitro studies demonstrating the antagonistic interactions of Quinupristin-Dalfopristin with other antibiotics.

Interacting Drug ClassSpecific Drug(s)Test Organism(s)Experimental MethodKey Finding on AntagonismReference
β-Lactams Cefepime, Ceftazidime, Imipenem, Piperacillin-tazobactamMLSB-resistant Staphylococcus aureusTime-Kill AssayReduction in the rate of killing by the β-lactam agent in the presence of Q-D.[1][1]
Glycopeptides VancomycinMLSB-resistant Staphylococcus aureusTime-Kill AssayReduction in the killing rate of vancomycin when combined with Q-D.[1][1]
VancomycinVancomycin-Resistant Enterococcus faeciumCheckerboard AssayFourfold increase in the MIC of Q-D for one strain in the presence of vancomycin.[2][2]
TeicoplaninVancomycin-Resistant Enterococcus faeciumCheckerboard AssayAntagonism observed against three teicoplanin-susceptible isolates.[2][2]
Fluoroquinolones CiprofloxacinMLSB-resistant Staphylococcus aureusTime-Kill AssayInhibition of the bactericidal activity of ciprofloxacin by Q-D.[1][1]

Mechanism of Action and Antagonism

Quinupristin and dalfopristin act synergistically to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] Dalfopristin binds first, inducing a conformational change that increases the affinity of quinupristin binding.[4] This dual action effectively blocks peptide chain elongation.[3]

The primary proposed mechanism for the observed antagonism with bactericidal agents is based on the differing modes of action. Bactericidal drugs like β-lactams and vancomycin target cell wall synthesis, a process that is most effective in actively dividing bacteria. By inhibiting protein synthesis, Quinupristin-Dalfopristin can induce a bacteriostatic state, thereby reducing the efficacy of cell wall-active agents.

Proposed Mechanism of Antagonism Quinupristin/Dalfopristin Quinupristin/Dalfopristin Bacterial Ribosome (50S) Bacterial Ribosome (50S) Quinupristin/Dalfopristin->Bacterial Ribosome (50S) binds to Bacterial Growth Bacterial Growth Quinupristin/Dalfopristin->Bacterial Growth inhibits Reduced Bactericidal Efficacy Reduced Bactericidal Efficacy Quinupristin/Dalfopristin->Reduced Bactericidal Efficacy Bactericidal Agent (e.g., Beta-lactam) Bactericidal Agent (e.g., Beta-lactam) Cell Wall Synthesis Cell Wall Synthesis Bactericidal Agent (e.g., Beta-lactam)->Cell Wall Synthesis inhibits Bactericidal Agent (e.g., Beta-lactam)->Reduced Bactericidal Efficacy Protein Synthesis Protein Synthesis Bacterial Ribosome (50S)->Protein Synthesis inhibits Protein Synthesis->Bacterial Growth is essential for Bacterial Growth->Cell Wall Synthesis is required for Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis disruption leads to

Caption: Proposed mechanism of antagonism between Quinupristin/Dalfopristin and bactericidal agents.

Experimental Protocols

The antagonistic interactions summarized above have been predominantly identified through two key in vitro methods: the time-kill assay and the checkerboard assay.

Time-Kill Assay

This method assesses the rate and extent of bacterial killing by an antimicrobial agent or a combination of agents over time.

Workflow:

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 105 CFU/mL) is prepared in a suitable broth medium.

  • Drug Exposure: The bacterial inoculum is added to tubes containing the antimicrobial agents, both individually and in combination, at clinically relevant concentrations. A growth control tube without any antibiotic is also included.

  • Incubation: The tubes are incubated at a constant temperature (e.g., 37°C).

  • Sampling and Plating: At specified time points (e.g., 0, 4, 8, 12, and 24 hours), aliquots are withdrawn from each tube, serially diluted, and plated onto agar plates.

  • Colony Counting: After incubation of the plates, the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted. Antagonism is typically defined as a ≥2-log10 increase in CFU/mL with the drug combination compared to the most active single agent.

Time-Kill Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum_Prep Prepare Standardized Bacterial Inoculum Exposure Inoculate Bacteria into Antibiotic Solutions Inoculum_Prep->Exposure Drug_Prep Prepare Antibiotic Solutions (Single and Combination) Drug_Prep->Exposure Incubation Incubate at 37°C Exposure->Incubation Sampling Sample at Timed Intervals (0, 4, 8, 12, 24h) Incubation->Sampling Dilution_Plating Serial Dilution and Plating on Agar Sampling->Dilution_Plating Colony_Count Count Viable Colonies (CFU/mL) Dilution_Plating->Colony_Count Plotting Plot log10 CFU/mL vs. Time Colony_Count->Plotting

Caption: A generalized workflow for a time-kill assay to determine antibiotic interactions.

Checkerboard Assay

This microdilution method is used to assess the in vitro interaction of two antimicrobial agents by testing a range of concentrations of each drug, both alone and in combination.

Workflow:

  • Drug Dilution: Two antimicrobial agents are serially diluted in a microtiter plate, one along the x-axis and the other along the y-axis. This creates a matrix of varying concentrations of both drugs.

  • Inoculation: Each well of the microtiter plate is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

  • FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits growth using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation:

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Checkerboard Assay and FIC Calculation Setup Prepare Microtiter Plate with Serial Dilutions of Drug A and Drug B Inoculate Inoculate all wells with Standardized Bacterial Suspension Setup->Inoculate Incubate Incubate Plate Inoculate->Incubate Determine_MIC Determine MIC of each drug alone and in combination Incubate->Determine_MIC Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Determine_MIC->Calculate_FIC Interpret Interpret Interaction: Synergy, Indifference, or Antagonism Calculate_FIC->Interpret

Caption: The workflow for a checkerboard assay and the subsequent calculation of the FIC index.

Conclusion

The in vitro evidence suggests that Quinupristin-Dalfopristin can antagonize the bactericidal activity of several classes of antibiotics, including β-lactams, glycopeptides, and fluoroquinolones, particularly against bacterial strains for which Q-D is bacteriostatic. The clinical significance of these in vitro findings remains largely unknown and warrants further investigation.[1] Researchers and drug development professionals should be aware of these potential antagonistic interactions when designing combination therapy regimens and in the development of new antimicrobial agents intended for use with quinupristin-containing products. Careful consideration of the bacterial species, its resistance profile, and the mechanism of action of the combined agents is crucial to predict and avoid potential antagonism.

References

Comparing the post-antibiotic effect of Quinupristin mesylate to other agents

Author: BenchChem Technical Support Team. Date: November 2025

Quinupristin mesylate, a streptogramin antibiotic, is a potent inhibitor of bacterial protein synthesis, particularly effective against multidrug-resistant Gram-positive bacteria.[1] A key characteristic of its antimicrobial activity is a prolonged post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth even after the antibiotic concentration falls below the minimum inhibitory concentration (MIC).[2] This guide provides a comparative analysis of the PAE of quinupristin, typically used in combination with dalfopristin (as quinupristin-dalfopristin), against other antimicrobial agents, supported by experimental data and detailed methodologies.

Comparative Post-Antibiotic Effect (PAE) Data

The combination of quinupristin-dalfopristin consistently demonstrates a pronounced and often longer PAE compared to other antibiotics, particularly against strains of Staphylococcus aureus and Enterococcus faecium.[3][4][5] The duration of the PAE can be influenced by the bacterial strain, growth phase (logarithmic vs. stationary), and the concentration of the antibiotic exposure.

Antibiotic AgentOrganismGrowth PhasePAE (hours)
Quinupristin-Dalfopristin Staphylococcus aureusExponential1.3 - 5.0[3]
Staphylococcus aureusLag0.4 - 6.9[3]
Methicillin-resistant S. aureus (MRSA)Exponential1.3 - 4.8[3]
Streptococcus pneumoniaeExponential2.13 - 3.28[5]
Enterococcus faeciumExponential0.2 - 3.2[4]
Enterococcus faeciumExponential1.89 - 7.07[5]
Vancomycin Staphylococcus aureusExponential0.5 - 0.9[3]
Methicillin-resistant S. aureus (MRSA)Exponential0.8 - 1.1[3]
Gentamicin Staphylococcus aureusExponential1.3 - 2.5[3]
Roxithromycin Staphylococcus aureusExponential1.2 - 1.7[3]
Staphylococcus aureusLag0.1 - 0.4[3]
Moxifloxacin Staphylococcus aureusExponential0.8 - 1.9[3]
Cefotaxime Staphylococcus aureusExponential0.5 - 0.9[3]
Ceftriaxone Staphylococcus aureusExponential0.5 - 0.9[3]

Experimental Protocols for PAE Determination

The post-antibiotic effect is typically determined through in vitro experiments that involve exposing a bacterial culture to an antibiotic for a defined period, followed by removal of the antibiotic and monitoring of bacterial regrowth.

Standard Viable Count Method

A common and traditional method for PAE determination involves the following steps:

  • Bacterial Culture Preparation: A standardized inoculum of the test organism is prepared and grown to the mid-logarithmic phase in a suitable broth medium.

  • Antibiotic Exposure: The bacterial culture is divided into two parts. One part is exposed to the test antibiotic at a specific concentration (e.g., 2x to 10x the MIC) for a defined period (typically 1 to 2 hours). The other part serves as an untreated control.

  • Antibiotic Removal: After the exposure period, the antibiotic is removed from the culture. This is crucial and can be achieved by:

    • Dilution: A significant dilution of the culture (e.g., 1:1000) to lower the antibiotic concentration well below the MIC.[4]

    • Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the antibiotic-containing supernatant is discarded, and the cells are washed with fresh, antibiotic-free medium.

  • Regrowth Monitoring: The number of viable bacteria (colony-forming units per milliliter, CFU/mL) in both the treated and control cultures is monitored at regular intervals by plating serial dilutions onto agar plates and counting the resulting colonies.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:

    • T is the time it takes for the viable count in the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • C is the corresponding time for the untreated control culture to increase by 1 log10.[4]

Spectrophotometric Method

An alternative to the viable count method utilizes spectrophotometry to monitor bacterial growth.

  • Initial Steps: The initial steps of bacterial culture preparation and antibiotic exposure are similar to the viable count method.

  • Regrowth Monitoring: After antibiotic removal, the optical density (OD) of the cultures is measured at regular intervals using a spectrophotometer. The increase in OD corresponds to bacterial growth.

  • PAE Calculation: The PAE is calculated as the difference in time required for the treated and control cultures to reach a specific point on their respective growth curves, often defined as 50% of the maximum absorbance of the control culture (A50).[6] The formula used is PAE = T - C , where T and C are the times for the treated and control cultures to reach the A50, respectively.[6][7]

Visualizing Experimental and Molecular Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow for PAE determination and the mechanism of action of quinupristin-dalfopristin.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Analysis start Start culture Bacterial Culture (Logarithmic Phase) start->culture split Split Culture culture->split control Control Culture (No Antibiotic) split->control treated Treated Culture (+ Antibiotic) split->treated monitor_control Monitor Growth (Viable Counts/OD) control->monitor_control remove Remove Antibiotic (Dilution/Washing) treated->remove monitor_treated Monitor Regrowth (Viable Counts/OD) remove->monitor_treated calculate Calculate PAE (T - C) monitor_control->calculate monitor_treated->calculate

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Quinupristin_Dalfopristin_MoA cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_antibiotics Streptogramin Antibiotics cluster_effect Inhibition of Protein Synthesis cluster_outcome Bacterial Outcome P_site P Site Quinupristin Quinupristin P_site->Quinupristin 2. Increases binding affinity for Quinupristin A_site A Site Exit_tunnel Peptide Exit Tunnel Dalfopristin Dalfopristin Dalfopristin->P_site 1. Binds and induces conformational change inhibit_elongation Prevents polypeptide elongation Quinupristin->Exit_tunnel 3. Binds to a nearby site Quinupristin->inhibit_elongation Synergistic Action release_chains Causes release of incomplete peptide chains inhibit_elongation->release_chains bacteriostatic Bacteriostatic/Bactericidal Effect release_chains->bacteriostatic

Caption: Mechanism of action of the synergistic combination of quinupristin and dalfopristin.

Conclusion

The available data strongly indicate that quinupristin, in combination with dalfopristin, exhibits a pronounced and often extended post-antibiotic effect against a range of Gram-positive bacteria compared to several other classes of antibiotics.[2][3] This prolonged suppression of bacterial growth post-exposure is a significant pharmacodynamic advantage, suggesting that quinupristin-dalfopristin may allow for less frequent dosing intervals while maintaining therapeutic efficacy. The synergistic mechanism of action, involving sequential binding to the bacterial ribosome, likely contributes to this sustained inhibitory effect.[1][8][9] For researchers and drug development professionals, the robust PAE of this compound underscores its potential as a valuable agent in combating challenging Gram-positive infections.

References

Safety Operating Guide

Proper Disposal Procedures for Quinupristin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of quinupristin mesylate is a critical component of laboratory safety and environmental responsibility. As an antibiotic, its release into the environment can contribute to the development of antimicrobial resistance.[1][2] Therefore, strict adherence to established disposal protocols is essential. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste in a research or drug development setting.

Hazard Classification and Safety Profile

This compound's classification can vary between suppliers, impacting disposal requirements. It is crucial to consult the Safety Data Sheet (SDS) specific to the product in use. However, when classifications differ, a conservative approach that assumes the highest level of hazard is recommended. One SDS identifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]

Table 1: GHS Hazard Classification Summary for this compound

Hazard Statement GHS Classification Code Source
Harmful if swallowed. H302 (Acute toxicity, Oral - Category 4) [3]
Very toxic to aquatic life. H400 (Acute aquatic toxicity - Category 1) [3]
Very toxic to aquatic life with long lasting effects. H410 (Chronic aquatic toxicity - Category 1) [3]

| Substance not classified | Not Applicable |[4] |

Due to the significant environmental hazard (aquatic toxicity) identified, this compound waste must be managed as hazardous chemical waste.[1][3] Under no circumstances should it be disposed of down the drain or in regular solid waste streams without proper deactivation and containment.[1][5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for safely disposing of various forms of this compound waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound at the point of generation.[6] This is the most critical step to ensure compliant disposal.

  • Solid Waste: Includes expired or unused this compound powder, contaminated personal protective equipment (PPE) like gloves and aprons, weigh boats, and contaminated lab consumables (e.g., pipette tips, tubes).

  • Liquid Waste: Includes stock solutions, experimental media containing the antibiotic, and any rinsate from cleaning contaminated glassware.[1][7] Note that autoclaving may not deactivate all antibiotics, so media containing this compound should be treated as chemical waste.[1]

  • Sharps Waste: Includes needles, syringes, or broken glass contaminated with this compound.

Step 2: Containment and Labeling

Contain all waste in designated, appropriate containers to prevent leaks or spills.[7][8]

  • Select Proper Containers:

    • Solid & Liquid Waste: Use leak-proof, sealable containers clearly designated for chemical or pharmaceutical waste.[7] The container must be compatible with the waste and should not be filled more than three-quarters full.[9]

    • Sharps Waste: Use a designated, puncture-resistant sharps container labeled for pharmaceutical or cytotoxic/cytostatic waste.[10]

  • Label Containers Clearly:

    • All containers must be labeled with the words "Hazardous Waste."

    • Identify the contents clearly (e.g., "this compound Waste," "Antibiotic-containing solution").[7]

    • Include relevant hazard information, such as the GHS pictogram for "Hazardous to the Aquatic Environment."[3]

    • Record the accumulation start date.

Step 3: Safe Storage

Store waste containers in a secure, designated satellite accumulation area within or near the laboratory.

  • The storage area must be well-ventilated.[7]

  • Ensure liquid waste containers are stored in secondary containment (e.g., a tray) to capture any potential leaks.[7]

  • Do not store with incompatible materials, such as strong acids, alkalis, or oxidizing agents.[3]

Step 4: Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste management company.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, including those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12][13]

  • Incineration: The preferred disposal method for pharmaceutical waste is high-temperature incineration at a permitted facility.[11][12][14] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.

  • Documentation: Ensure all required documentation, such as hazardous waste manifests, is completed accurately in coordination with your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3 & 4: Storage & Disposal start This compound Waste Generated is_liquid Liquid, Solid, or Sharps? start->is_liquid solid_waste Solid Waste (e.g., powder, contaminated PPE) is_liquid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, media) is_liquid->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) is_liquid->sharps_waste Sharps contain_solid Place in Labeled, Sealed Chemical Waste Container solid_waste->contain_solid contain_liquid Place in Labeled, Leak-Proof Liquid Waste Container liquid_waste->contain_liquid contain_sharps Place in Labeled, Puncture-Proof Pharmaceutical Sharps Container sharps_waste->contain_sharps store Store in Secure Satellite Accumulation Area contain_solid->store contain_liquid->store contain_sharps->store dispose Arrange Pickup via EHS for Licensed Incineration store->dispose

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Quinupristin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of pharmaceutical compounds like Quinupristin mesylate is paramount. This document provides immediate safety, logistical, and disposal information, offering procedural guidance to foster a secure laboratory environment.

Quinupristin is a streptogramin antibiotic that inhibits bacterial protein synthesis.[1] While specific occupational exposure limits have not been established, it is crucial to handle this compound with care to minimize exposure.[2][3][4]

Personal Protective Equipment (PPE) and Handling Summary

Proper PPE and handling practices are the first line of defense against exposure. The following table summarizes the recommended equipment and procedures for handling this compound.

CategoryRecommendationSource(s)
Eye Protection Wear splash-resistant safety goggles or chemical safety goggles.[3][5]
Hand Protection Wear compatible chemical-resistant gloves. Some sources recommend double gloving (e.g., with nitrile gloves).[4][5][6]
Respiratory Protection Generally not required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if dust or aerosols are generated.[3][5][7]
Skin and Body Protection Wear a lab coat or protective gown. For larger operations, chemical-resistant clothing may be necessary.[5][6][8]
Handling Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Handle in a well-ventilated area or under a fume hood.[2][4][5]

Spill Management Workflow

In the event of a spill, a structured response is critical to ensure safety and prevent contamination. The following workflow outlines the necessary steps for managing a this compound spill.

cluster_0 Immediate Response cluster_1 Spill Cleanup Procedure cluster_2 Decontamination and Disposal A Alert personnel in the immediate area. B Assess the spill size and potential for exposure. A->B C If the spill is large or poses a respiratory hazard, evacuate the area. B->C D Don appropriate PPE: - Double gloves - Gown - Eye protection - Respirator (if needed) C->D If spill is manageable E Contain the spill using absorbent pads or other suitable materials. D->E F Gently cover the spill with absorbent material, working from the outside in to prevent spreading. E->F G Collect the absorbed material and any contaminated debris into a designated, labeled waste container. F->G H Clean the spill area thoroughly with a detergent solution, followed by a rinse. I Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and regulatory guidelines. H->I J Wash hands thoroughly with soap and water after completing the cleanup. I->J

Workflow for managing a this compound spill.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : All waste contaminated with this compound should be considered chemical waste.

  • Containment : Collect waste in clearly labeled, sealed containers.[9]

  • Disposal Route : Dispose of waste through a licensed medical or chemical waste contractor.[10] It is not appropriate to dispose of this pharmaceutical by flushing it down the toilet or discarding it in the regular trash.[10] While one safety data sheet mentions that smaller quantities can be disposed of with household waste, this is not a standard recommendation for pharmaceutical compounds in a laboratory setting and should be avoided in favor of more stringent disposal methods.[7] Always adhere to your institution's and local environmental regulations.

Experimental Protocols: Spill Decontamination

  • Initial Cleanup : After absorbing the spilled material, the area should be cleaned to remove any remaining residue.

  • Decontamination :

    • Prepare a detergent solution (e.g., standard laboratory detergent in water).

    • Thoroughly wipe down the entire spill area with the detergent solution.

    • Rinse the area with water.

    • Some general chemical spill procedures suggest cleaning the area three times to ensure complete removal of the contaminant.[11]

  • Drying : Allow the area to air dry completely.

  • Waste Disposal : All materials used for decontamination (wipes, pads, etc.) must be disposed of as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.